Pemetrexed Disodium
Description
Properties
IUPAC Name |
disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O6.2Na/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27;;/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29);;/q;2*+1/p-2/t13-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXNILOWQXUOF-GXKRWWSZSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046660 | |
| Record name | Pemetrexed disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-23-8 | |
| Record name | Pemetrexed disodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pemetrexed disodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PEMETREXED DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PKU919BA9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Pemetrexed Disodium in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemetrexed disodium is a multi-targeted antifolate chemotherapeutic agent pivotal in the treatment of non-squamous non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of its core mechanism of action, from cellular uptake and metabolic activation to the inhibition of key enzymes in nucleotide synthesis. The document details the quantitative aspects of its enzymatic inhibition and cellular cytotoxicity, supported by a summary of its clinical efficacy in NSCLC. Furthermore, it outlines the experimental protocols for key assays used to characterize its activity and illustrates its mechanism and experimental workflows through detailed diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in oncology drug development, offering in-depth insights into the molecular pharmacology of pemetrexed.
Core Mechanism of Action
Pemetrexed exerts its cytotoxic effects by disrupting folate-dependent metabolic pathways essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Unlike earlier antifolates that primarily target a single enzyme, pemetrexed is a multi-targeted inhibitor, concurrently acting on several key enzymes in both purine and pyrimidine biosynthesis.[1][2] This multi-targeted approach is a key factor in its clinical efficacy.
The primary enzymatic targets of pemetrexed are:
-
Thymidylate Synthase (TS): Pemetrexed potently inhibits TS, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2][3] This is a rate-limiting step in the de novo synthesis of pyrimidines. Inhibition of TS leads to a depletion of dTMP, and subsequently thymidine triphosphate (dTTP), a crucial component for DNA replication and repair. The resulting imbalance in deoxynucleotides and the accumulation of dUMP can lead to DNA damage and apoptosis.[2]
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, an enzyme critical for the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential cofactors for a variety of one-carbon transfer reactions in nucleotide synthesis, including the TS-mediated conversion of dUMP to dTMP. By inhibiting DHFR, pemetrexed further depletes the intracellular pool of reduced folates, thereby enhancing its inhibitory effect on TS and other folate-dependent enzymes.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine synthesis pathway, GARFT is responsible for the formylation of glycinamide ribonucleotide. Inhibition of GARFT by pemetrexed disrupts the synthesis of purine nucleotides (adenosine and guanosine), which are essential for both DNA and RNA synthesis.
The inhibition of these multiple enzymes leads to a comprehensive blockade of nucleotide biosynthesis, ultimately resulting in cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Cellular Uptake and Metabolism
The efficacy of pemetrexed is critically dependent on its transport into cancer cells and its subsequent metabolic activation.
-
Cellular Transport: Pemetrexed enters cells primarily through the Reduced Folate Carrier (RFC) , a major transporter for folates and antifolates. It also utilizes the proton-coupled folate transporter (PCFT) for cellular uptake. The expression levels of these transporters can significantly influence the intracellular concentration of pemetrexed and, consequently, its cytotoxic activity.
-
Polyglutamylation: Once inside the cell, pemetrexed is converted into its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS) . This process involves the addition of multiple glutamate residues to the pemetrexed molecule. Polyglutamation is a crucial step for two main reasons:
-
Cellular Retention: The polyglutamated forms are larger and more negatively charged, which traps them within the cell, leading to a prolonged intracellular half-life and sustained inhibition of target enzymes.
-
Enhanced Potency: Polyglutamated pemetrexed is a significantly more potent inhibitor of TS and GARFT compared to its monoglutamated form.
-
Mechanisms of Resistance
Resistance to pemetrexed, either innate or acquired, is a significant clinical challenge. The primary mechanisms of resistance include:
-
Increased Expression of Target Enzymes: Overexpression of the target enzymes, particularly Thymidylate Synthase (TS) , is a well-documented mechanism of pemetrexed resistance. Higher levels of TS can overcome the inhibitory effects of the drug.
-
Decreased Expression of Transporters: Reduced expression of the Reduced Folate Carrier (RFC) can limit the uptake of pemetrexed into cancer cells, thereby reducing its intracellular concentration and efficacy.
-
Impaired Polyglutamylation: Decreased activity of the folylpolyglutamate synthetase (FPGS) enzyme can lead to inefficient polyglutamylation of pemetrexed. This results in reduced cellular retention and lower inhibitory potency against TS and GARFT.
Quantitative Data
Enzyme Inhibition Data
The inhibitory potency of pemetrexed and its polyglutamated form against its key target enzymes is summarized below.
| Enzyme | Pemetrexed Form | Kᵢ (nM) |
| Thymidylate Synthase (TS) | Monoglutamate | 109 |
| Pentaglutamate | 1.3 | |
| Dihydrofolate Reductase (DHFR) | Monoglutamate | 7 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Monoglutamate | 9300 |
| Pentaglutamate | 65 |
In Vitro Cellular Cytotoxicity
The half-maximal inhibitory concentration (IC₅₀) values of pemetrexed in various NSCLC cell lines are presented below.
| NSCLC Cell Line | IC₅₀ (µM) |
| A549 | 1.82 ± 0.17 |
| HCC827 | 1.54 ± 0.30 |
| H1975 | 3.37 ± 0.14 |
Data presented as mean ± standard deviation.
Clinical Efficacy in NSCLC
The following table summarizes the clinical efficacy of pemetrexed-based regimens in advanced non-squamous NSCLC.
| Clinical Trial/Study | Treatment Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Scagliotti et al. (Phase III) | Pemetrexed + Cisplatin | 30.6% | 4.8 |
| Hanna et al. (Phase III) | Pemetrexed (second-line) | 9.1% | 2.9 |
| Ciuleanu et al. (Maintenance) | Pemetrexed | Not Applicable | 4.3 |
Signaling Pathways and Experimental Workflows
Pemetrexed Signaling Pathway
Caption: Pemetrexed cellular uptake, activation, and multi-targeted inhibition of nucleotide synthesis pathways.
Experimental Workflow: Enzyme Inhibition Assay
Caption: A generalized workflow for determining the inhibitory constant (Ki) of pemetrexed against its target enzymes.
Logical Relationship of Pemetrexed's Action
Caption: The sequential cascade of events from pemetrexed administration to the induction of cancer cell apoptosis.
Experimental Protocols
Thymidylate Synthase (TS) Inhibition Assay
Principle: This assay measures the inhibition of TS-catalyzed conversion of dUMP to dTMP. The activity can be monitored by measuring the release of tritium (³H) from [5-³H]dUMP.
Materials:
-
Recombinant human TS enzyme
-
[5-³H]dUMP (radiolabeled substrate)
-
dUMP (unlabeled substrate)
-
5,10-methylenetetrahydrofolate (CH₂-THF, cofactor)
-
Pemetrexed (inhibitor)
-
Assay buffer (e.g., Tris-HCl with DTT and EDTA)
-
Activated charcoal suspension
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, CH₂-THF, and various concentrations of pemetrexed.
-
Add the recombinant human TS enzyme to the reaction mixture and pre-incubate for a specified time at 37°C.
-
Initiate the reaction by adding a mixture of [5-³H]dUMP and unlabeled dUMP.
-
Incubate the reaction for a defined period (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.
-
Centrifuge the samples to pellet the charcoal.
-
Transfer the supernatant, containing the released ³H₂O, to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each pemetrexed concentration and determine the Ki value using appropriate enzyme kinetic models.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF, substrate)
-
NADPH (cofactor)
-
Pemetrexed (inhibitor)
-
Assay buffer (e.g., phosphate buffer, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
In a 96-well microplate, add assay buffer, DHF, NADPH, and varying concentrations of pemetrexed to the appropriate wells.
-
Add the recombinant human DHFR enzyme to initiate the reaction.
-
Immediately measure the absorbance at 340 nm in kinetic mode at room temperature, with readings taken every 15-30 seconds for 10-20 minutes.
-
Calculate the rate of NADPH consumption (decrease in A₃₄₀ per minute) for each concentration of pemetrexed.
-
Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the Ki value.
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
Principle: This assay measures the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR), with 10-formyl-tetrahydrofolate as the formyl donor. The reaction can be monitored by coupling it to subsequent enzymatic reactions that lead to a detectable product.
Materials:
-
Recombinant human GARFT enzyme
-
Glycinamide ribonucleotide (GAR, substrate)
-
10-formyl-tetrahydrofolate (formyl donor)
-
Pemetrexed (inhibitor)
-
Coupling enzymes and substrates (for detection)
-
Assay buffer
-
Spectrophotometer or fluorometer
Procedure:
-
Set up a reaction mixture containing assay buffer, GAR, 10-formyl-tetrahydrofolate, and a range of pemetrexed concentrations.
-
Add the recombinant human GARFT enzyme to the mixture.
-
If using a coupled assay, add the necessary coupling enzymes and substrates.
-
Incubate the reaction at 37°C for a specific time.
-
Measure the formation of the detectable product using a spectrophotometer or fluorometer.
-
Calculate the percentage of inhibition and determine the Ki value for pemetrexed.
Cell Viability Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete cell culture medium
-
Pemetrexed
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed NSCLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of pemetrexed and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value by plotting cell viability against the log of the pemetrexed concentration.
Folylpolyglutamate Synthetase (FPGS) Activity Assay
Principle: This assay measures the incorporation of a radiolabeled amino acid (e.g., [³H]glutamate) into a folate or antifolate substrate by FPGS.
Materials:
-
Cell lysate containing FPGS
-
Pemetrexed (or another folate substrate)
-
[³H]glutamate
-
ATP and other necessary cofactors (MgCl₂, KCl)
-
Reaction buffer
-
Method for separating polyglutamated products (e.g., HPLC)
Procedure:
-
Prepare a reaction mixture containing the cell lysate, pemetrexed, [³H]glutamate, ATP, and cofactors in the reaction buffer.
-
Incubate the reaction at 37°C for a defined time.
-
Stop the reaction (e.g., by boiling or adding acid).
-
Separate the radiolabeled polyglutamated pemetrexed from the unreacted [³H]glutamate using a suitable method like HPLC.
-
Quantify the amount of radiolabeled product to determine the FPGS activity.
Conclusion
This compound's efficacy in non-squamous NSCLC is rooted in its multi-targeted inhibition of key enzymes in nucleotide biosynthesis, a mechanism potentiated by its efficient cellular uptake and intracellular polyglutamylation. Understanding the intricacies of its mechanism of action, including the quantitative aspects of enzyme inhibition and the molecular basis of resistance, is crucial for optimizing its clinical use and for the development of next-generation antifolates. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of pemetrexed and other antimetabolites in oncology research.
References
- 1. benchchem.com [benchchem.com]
- 2. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduced folate carrier and folylpolyglutamate synthetase, but not thymidylate synthase predict survival in pemetrexed-treated patients suffering from malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Pemetrexed Disodium Heptahydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of pemetrexed disodium heptahydrate, a multitargeted antifolate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer.[1][2] This document details the synthetic pathways, potential impurities, and the analytical techniques crucial for its physicochemical characterization.
Synthesis of this compound Heptahydrate
The synthesis of this compound heptahydrate is a well-documented process, often following a convergent synthesis strategy.[1] A common route involves the coupling of two key intermediates, followed by saponification and crystallization.
A widely utilized method begins with the activation of 4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid.[1] This is achieved using a coupling agent like 2-chloro-4,6-dimethoxytriazine (CDMT) in the presence of a base such as N-methylmorpholine (NMM) to form an active ester.[1] This activated intermediate is then reacted with diethyl L-glutamate. The resulting product is subsequently saponified to yield the pemetrexed diacid. Finally, the diacid is converted to the disodium salt and crystallized from a water/acetone mixture to obtain the heptahydrate form.
During the synthesis, several process-related impurities can be formed. These include the N-methyl impurity, which can arise from the peptide coupling agent, and various diastereoisomeric and dimeric impurities. Careful control of reaction conditions and purification steps are essential to minimize these impurities and ensure the final product meets pharmacopeial standards.
Physicochemical Characterization
The comprehensive characterization of this compound heptahydrate is critical to ensure its quality, purity, and stability. Various analytical techniques are employed to confirm its identity, crystalline form, and thermal properties.
X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for identifying the crystalline form of this compound. The heptahydrate form exhibits a characteristic diffraction pattern that distinguishes it from other polymorphic or amorphous forms.
Table 1: Characteristic XRPD Peaks for this compound Heptahydrate
| 2θ Angle (°) |
| 4.0 |
| 11.4 |
| 12.3 |
| 16.5 |
| 16.9 |
| 24.6 |
Source: Data compiled from scientific literature.
Thermal Analysis
Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide insights into the thermal behavior and water content of the compound.
Differential Scanning Calorimetry (DSC): The DSC profile of this compound heptahydrate is characterized by a broad endothermic event corresponding to the loss of water molecules upon heating.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound heptahydrate, a significant weight loss is observed, corresponding to the evaporation of the seven water molecules of hydration. The theoretical water content of the heptahydrate is approximately 21%.
Table 2: Thermal Analysis Data for this compound Heptahydrate
| Analysis Type | Observation |
| DSC | Broad endotherm associated with dehydration. |
| TGA | Weight loss corresponding to ~7 water molecules. |
Spectroscopic Analysis
Spectroscopic techniques are employed to confirm the molecular structure of pemetrexed.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of pemetrexed displays characteristic absorption bands corresponding to its various functional groups. Key peaks include those for O-H stretching of the carboxylic acid, N-H stretching of the amines and amides, and C=O stretching of the amide and carboxylic acid groups.
Table 3: Key FTIR Absorption Bands for Pemetrexed
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3414 | O-H stretch (COOH) |
| 3298 | NH₂ stretch |
| 3170 | N-H stretch (amide) |
| 1743 | C=O stretch (amide) |
| 1698 | C=O stretch (COOH) |
Source: Data compiled from scientific literature.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial method for determining the purity of this compound heptahydrate and for quantifying any impurities. Reversed-phase HPLC with UV detection is commonly used.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of this compound heptahydrate.
XRPD Analysis Protocol
-
Sample Preparation: Gently grind a small amount of the this compound heptahydrate sample to ensure a uniform particle size.
-
Instrument Setup: Use a diffractometer equipped with a Cu Kα radiation source.
-
Data Collection: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a dwell time of 1 second per step.
-
Data Analysis: Analyze the resulting diffractogram to identify the characteristic peaks and compare them with a reference standard for this compound heptahydrate.
DSC Analysis Protocol
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Instrument Setup: Use a calibrated differential scanning calorimeter.
-
Thermal Program: Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Analyze the resulting thermogram to identify endothermic and exothermic events.
TGA Analysis Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Instrument Setup: Use a calibrated thermogravimetric analyzer.
-
Thermal Program: Heat the sample from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Data Analysis: Determine the percentage of weight loss from the TGA curve.
FTIR Spectroscopy Protocol
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrument Setup: Use a calibrated FTIR spectrometer.
-
Data Collection: Acquire the spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum.
HPLC Purity Assay Protocol
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a buffer (e.g., 20 mM dibasic phosphate buffer adjusted to pH 6.5) and acetonitrile in a specified ratio (e.g., 88:12 v/v).
-
Standard and Sample Preparation: Prepare a standard solution of known concentration of this compound heptahydrate reference standard in water. Prepare the sample solution by dissolving the test substance in water to a similar concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm or 254 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.
Mechanism of Action and Signaling Pathway
Pemetrexed is an antifolate agent that exerts its cytotoxic effects by inhibiting multiple key enzymes involved in the de novo synthesis of purine and pyrimidine nucleotides. These enzymes are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA, which are essential for the replication and survival of cancer cells.
References
Pemetrexed Disodium: An In-Depth Technical Guide to its Enzyme Inhibition Kinetics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed disodium, a multi-targeted antifolate chemotherapeutic agent, has become a cornerstone in the treatment of various malignancies, notably non-small cell lung cancer and mesothelioma. Its efficacy is rooted in the potent inhibition of several key enzymes within the folate metabolism pathway, leading to the disruption of nucleotide synthesis and subsequent cell death. This technical guide provides a comprehensive overview of the enzyme inhibition kinetics of pemetrexed, detailing its mechanism of action, experimental protocols for assessing its inhibitory activity, and the downstream signaling consequences of target engagement. Quantitative data on inhibition constants are presented for clarity, and key cellular processes are visualized to facilitate a deeper understanding of its pharmacological effects.
Introduction
Pemetrexed is a pyrrolo[2,3-d]pyrimidine-based antifolate that structurally mimics folic acid, enabling its transport into cells via the reduced folate carrier and folate receptors.[1] Once intracellular, pemetrexed is rapidly and efficiently converted to its active polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS).[1][2] This polyglutamation is a critical step, as it not only traps the drug within the cell but also significantly enhances its inhibitory potency against its target enzymes.[2][3] The primary targets of pemetrexed and its polyglutamates are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), with secondary effects on aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFT). By inhibiting these crucial enzymes, pemetrexed effectively shuts down the de novo synthesis of both pyrimidine and purine nucleotides, essential precursors for DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Mechanism of Action: Multi-Targeted Enzyme Inhibition
The chemotherapeutic efficacy of pemetrexed stems from its ability to simultaneously inhibit multiple key enzymes in the folate pathway. The polyglutamated forms of pemetrexed are substantially more potent inhibitors than the parent drug.
-
Thymidylate Synthase (TS): Pemetrexed's primary target is TS, a crucial enzyme in the de novo synthesis of thymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, resulting in "thymine-less death."
-
Dihydrofolate Reductase (DHFR): Pemetrexed also inhibits DHFR, the enzyme responsible for reducing dihydrofolate to tetrahydrofolate, a vital cofactor for the one-carbon transfer reactions in nucleotide synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): As a secondary target, pemetrexed inhibits GARFT, an enzyme involved in the de novo purine synthesis pathway. This dual inhibition of both pyrimidine and purine synthesis pathways contributes to its broad antitumor activity.
The inhibition of these enzymes disrupts the intricate network of folate metabolism, leading to a cascade of cellular events culminating in cancer cell death.
Quantitative Inhibition Kinetics
The inhibitory potency of pemetrexed and its more active pentaglutamate form against its target enzymes has been quantified through the determination of inhibition constants (Ki). These values provide a measure of the drug's affinity for the enzyme.
| Enzyme | Inhibitor | Ki (nM) |
| Thymidylate Synthase (TS) | Pemetrexed | 109 |
| Pemetrexed pentaglutamate | 1.3 | |
| Dihydrofolate Reductase (DHFR) | Pemetrexed | 7 |
| Pemetrexed pentaglutamate | 7.2 | |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pemetrexed | 9,300 |
| Pemetrexed pentaglutamate | 65 |
Table 1: Inhibition Constants (Ki) of Pemetrexed and Pemetrexed Pentaglutamate for Target Enzymes.
Detailed Experimental Protocols
This section outlines the methodologies for key experiments to assess the enzyme inhibition kinetics and cellular effects of pemetrexed.
Thymidylate Synthase (TS) Inhibition Assay (Tritiated 5-Fluoro-dUMP Binding Assay)
This assay quantifies TS activity by measuring the binding of a radiolabeled inhibitor, 5-fluoro-2'-deoxyuridine-5'-monophosphate ([³H]FdUMP), to the enzyme.
Protocol:
-
Cell Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a lysis buffer (e.g., 0.2 M Tris-HCl pH 7.4, 20 mM 2-mercaptoethanol, 15 mM cytidine monophosphate, 100 mM NaF).
-
Disrupt cells by sonication on ice.
-
Centrifuge the lysate at 1,600 x g for 15 minutes at 4°C to remove cellular debris.
-
Further centrifuge the supernatant at 105,000 x g for 1 hour at 4°C to obtain the cytosolic fraction containing TS.
-
-
Binding Assay:
-
In a microcentrifuge tube, combine 50 µL of the cytosolic extract with 50 µL of Buffer A (600 mM NH₄HCO₃ pH 8.0, 100 mM 2-mercaptoethanol, 100 mM NaF, 15 mM CMP).
-
Add 50 µL of [³H]FdUMP (final concentration ~7.8 pmol) and 25 µL of a cofactor solution (50 mM potassium phosphate buffer pH 7.4, 20 mM 2-mercaptoethanol, 100 mM NaF, 15 mM CMP, 2% bovine serum albumin, 2 mM tetrahydrofolic acid, 16 mM sodium ascorbate, 9 mM formaldehyde).
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
To precipitate the protein-ligand complexes, add an equal volume of 10% trichloroacetic acid (TCA) and incubate on ice for 15 minutes.
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter extensively with cold 5% TCA to remove unbound radiolabel.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
The amount of bound [³H]FdUMP is proportional to the TS activity in the sample.
-
To determine the inhibitory effect of pemetrexed, perform the assay in the presence of varying concentrations of the drug and calculate the IC50 value.
-
Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric Assay)
This assay measures DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Protocol:
-
Reaction Mixture Preparation:
-
In a quartz cuvette, prepare a reaction mixture containing DHFR assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5), a specific concentration of dihydrofolate (e.g., 100 µM), and the cell lysate or purified DHFR enzyme.
-
For inhibitor studies, add varying concentrations of pemetrexed to the reaction mixture.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding NADPH to a final concentration of approximately 100 µM.
-
-
Spectrophotometric Measurement:
-
Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The rate of decrease in absorbance is proportional to the DHFR activity.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the Ki of pemetrexed by measuring the initial velocities at different substrate and inhibitor concentrations and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Assay
The activity of GARFT is typically assayed by measuring the folate-dependent conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (fGAR).
Protocol Principle:
-
Enzyme Source: Utilize purified recombinant GARFT or a cell lysate known to have high GARFT activity.
-
Reaction Components: The reaction mixture typically includes GAR, a folate cofactor such as 10-formyl-5,8-dideazafolate, and the enzyme source in a suitable buffer (e.g., Tris-HCl).
-
Detection of Product: The formation of fGAR can be monitored using various methods, including radiolabeling of the formyl group or by coupling the reaction to subsequent enzymatic steps that produce a detectable product.
-
Inhibition Studies: To determine the inhibitory effect of pemetrexed, the assay is performed with a range of pemetrexed concentrations, and the IC50 and Ki values are calculated.
Pemetrexed Polyglutamation Assay (HPLC-Based Method)
This method allows for the separation and quantification of pemetrexed and its various polyglutamated forms from cell extracts.
Protocol:
-
Cell Culture and Drug Treatment:
-
Culture cancer cells to a desired density and expose them to a known concentration of pemetrexed for a specific duration.
-
-
Cell Lysis and Protein Precipitation:
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Precipitate the proteins from the lysate by adding an equal volume of ice-cold 10% trichloroacetic acid.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing pemetrexed and its metabolites.
-
-
Solid-Phase Extraction (SPE) for Sample Cleanup:
-
Use a C18 SPE cartridge to clean up the sample and concentrate the analytes.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute pemetrexed and its polyglutamates with a suitable solvent (e.g., methanol or acetonitrile).
-
-
HPLC Analysis:
-
Evaporate the eluate to dryness and reconstitute in the HPLC mobile phase.
-
Inject the sample into a reverse-phase HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
-
Detect the separated compounds using a UV detector at an appropriate wavelength (e.g., 225 nm).
-
-
Quantification:
-
Identify and quantify the different polyglutamated forms of pemetrexed by comparing their retention times and peak areas to those of known standards.
-
Signaling Pathways and Cellular Workflows
The inhibition of key enzymes in the folate pathway by pemetrexed has significant downstream consequences on cellular signaling and metabolism.
Folate Metabolism and Nucleotide Synthesis Pathway
Pemetrexed directly interferes with the folate cycle, which is essential for the synthesis of purine and pyrimidine nucleotides.
Cellular Uptake and Polyglutamation Workflow
The efficacy of pemetrexed is critically dependent on its transport into the cell and its subsequent conversion to active polyglutamated forms.
Downstream Signaling: ZMP Accumulation and mTOR Inhibition
A significant downstream consequence of GARFT and AICARFT inhibition by pemetrexed is the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP). ZMP structurally mimics AMP and activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway, which is a key promoter of cell growth and proliferation. This mTOR inhibition contributes to the overall anti-cancer effect of pemetrexed.
Conclusion
This compound's clinical success is a direct result of its well-defined and multi-targeted mechanism of action. Its ability to potently inhibit key enzymes in folate metabolism, significantly enhanced by intracellular polyglutamation, leads to a comprehensive shutdown of nucleotide synthesis. Furthermore, the downstream inhibition of the mTOR signaling pathway adds another layer to its anti-proliferative effects. A thorough understanding of its enzyme inhibition kinetics and the associated cellular workflows, as detailed in this guide, is essential for the continued development of novel antifolate therapies and for optimizing the clinical application of pemetrexed in the era of personalized medicine.
References
- 1. Pemetrexed induces ROS generation and cellular senescence by attenuating TS‐mediated thymidylate metabolism to reverse gefitinib resistance in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
Preclinical Pharmacokinetics and Metabolism of Pemetrexed Disodium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and metabolism of pemetrexed disodium, a multitargeted antifolate agent. The information presented is collated from various preclinical studies in key animal models, offering valuable insights for researchers in drug development and oncology.
Introduction
This compound (brand name Alimta®) is a pyrrolopyrimidine-based antifolate that inhibits several key enzymes involved in purine and pyrimidine synthesis, primarily thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][2] By disrupting these folate-dependent metabolic processes, pemetrexed effectively halts cell replication, particularly in rapidly dividing cancer cells.[3][4] Its efficacy has been demonstrated in various solid tumors, and it is a standard treatment for non-small cell lung cancer and malignant pleural mesothelioma.[5] Understanding its behavior in preclinical models is crucial for designing clinical trials and optimizing therapeutic strategies.
Mechanism of Action and Cellular Pharmacology
Pemetrexed is transported into cells via the reduced folate carrier and membrane folate binding protein transport systems. Once inside the cell, it is efficiently converted to its active polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated metabolites are retained within the cell for a longer duration and are more potent inhibitors of its target enzymes compared to the monoglutamate form. This intracellular activation is a key determinant of its cytotoxic activity.
Pharmacokinetics in Preclinical Models
Pharmacokinetic studies of pemetrexed have been conducted in several preclinical species, including mice, rats, and dogs. These studies reveal a generally consistent profile of rapid distribution and elimination, primarily through renal excretion.
Data Presentation
The following tables summarize the key pharmacokinetic parameters of pemetrexed in various preclinical models.
Table 1: Pharmacokinetic Parameters of Pemetrexed in Mice
| Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| CD-1 | 20 | IV | - | - | 7.0 | |
| CD-1 | 20 | IP | - | - | 7.8 | |
| CD-1 | 200 | IP | - | - | 10.0 |
Table 2: Pharmacokinetic Parameters of Pemetrexed in Rats
| Strain | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | CL (mL/h/kg) | t1/2 (h) | Vdss (mL) | Reference |
| Wistar | 10 | IV | 29.83 | 10.35 | - | - | - | |
| Wistar | 100 | IV | 218.64 | 110.25 | - | - | - | |
| Wistar | 10 | Intrapleural | 14.36 | 10.98 | - | - | - | |
| Wistar | 100 | Intrapleural | 70.64 | 120.61 | - | - | - | |
| Sprague-Dawley | 1 | Intrathecal | 588 µM (in CSF) | 560 µM·h (in CSF) | - | 1.43 (terminal, in CSF) | 1.14 (in CSF) |
Table 3: Pharmacokinetic Parameters of Pemetrexed in Dogs
| Breed | Dose (mg/kg) | Route | t1/2 (h) | Notes | Reference |
| Beagle | 7.5 | IV | - | Plasma concentrations declined in a biphasic manner. | |
| Beagle | 100 | IV | - | Plasma concentrations declined in a biphasic manner. | |
| Beagle | 0.11-104.96 | Multiple IV | - | - |
Absorption
Pemetrexed is administered intravenously, bypassing the absorption phase. Studies in mice have shown that after intraperitoneal administration, pemetrexed is rapidly absorbed, with a pharmacokinetic profile comparable to intravenous administration.
Distribution
Pemetrexed exhibits a relatively small steady-state volume of distribution, suggesting limited tissue distribution. In humans, the steady-state volume of distribution is approximately 16.1 liters.
Plasma Protein Binding: In vitro studies have shown that pemetrexed is approximately 81% bound to plasma proteins. Specific preclinical data indicates protein binding in mouse and dog plasma.
Tissue Distribution: A whole-body autoradiography study in CD-1 mice using [14C]-labeled pemetrexed provided insights into its tissue distribution.
Metabolism
Pemetrexed undergoes minimal hepatic metabolism. In both mice and dogs, the majority of the administered dose is excreted as the unchanged parent compound. In vitro studies with human liver microsomes also predict that pemetrexed would not cause clinically significant inhibition of the metabolic clearance of drugs metabolized by cytochrome P450 enzymes.
Excretion
The primary route of elimination for pemetrexed is renal excretion. In preclinical species, as in humans, a large percentage of the drug is recovered unchanged in the urine shortly after administration. This renal clearance is a combination of glomerular filtration and active tubular secretion, with organic anion transporter 3 (OAT3) being involved in its active secretion.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are generalized experimental protocols based on the available literature.
Animal Models
-
Mice: CD-1 and BALB/c mice have been used in pharmacokinetic and efficacy studies. For tumor model studies, syngeneic CT26 tumors in BALB/c mice and B16 xenografts in C57/B6 mice have been utilized.
-
Rats: Wistar and Sprague-Dawley rats have been employed in pharmacokinetic studies, including investigations into different routes of administration such as intravenous, intrapleural, and intrathecal.
-
Dogs: Beagle dogs have been the primary model for canine pharmacokinetic and toxicology studies.
Dosing and Administration
-
Dosing: Doses in preclinical studies have ranged from 1 mg/kg to 200 mg/kg, depending on the species and the objective of the study.
-
Administration: The most common route of administration is intravenous infusion. Intraperitoneal and intrapleural routes have also been investigated to understand absorption and localized delivery.
Bioanalytical Methods
The quantification of pemetrexed in biological matrices is typically performed using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for higher sensitivity.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation or solid-phase extraction to remove interfering substances.
-
HPLC Method Example:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., sodium dihydrogen orthophosphate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a specific wavelength (e.g., 254 nm).
-
Flow Rate: Isocratic elution at a flow rate of approximately 0.8 to 1.0 mL/min.
-
-
LC-MS/MS Method: For studies requiring high sensitivity, such as microdosing studies, UPLC-MS/MS methods have been developed. These methods offer lower limits of quantification.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by rapid distribution, limited metabolism, and primary elimination via renal excretion of the unchanged drug. This profile is generally consistent across the studied preclinical species (mice, rats, and dogs) and aligns well with the observed pharmacokinetics in humans. The intracellular conversion of pemetrexed to its active polyglutamate forms is a critical aspect of its pharmacology, leading to prolonged intracellular retention and potent inhibition of key enzymes in nucleotide synthesis. This comprehensive understanding of the preclinical pharmacokinetics and metabolism of pemetrexed is essential for the continued development and optimization of its use in cancer therapy.
References
- 1. The role of pemetrexed in advanced non small-cell lung cancer: special focus on pharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and mechanism of action of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effect of liver toxicity on clinical outcome of patients with non-small-cell lung cancer treated with pemetrexed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Genesis of a Multi-Targeted Antifolate: A Technical History of Pemetrexed
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pemetrexed (brand name Alimta®) represents a significant milestone in the development of antifolate chemotherapy. Its unique mechanism, targeting multiple key enzymes in nucleotide synthesis, distinguishes it from its predecessors and has established it as a cornerstone in the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. This technical guide traces the discovery and development of pemetrexed, detailing its biochemical pharmacology, mechanism of action, and the key experimental methodologies that elucidated its function. Quantitative data on enzyme inhibition, cellular activity, and clinical efficacy are presented to provide a comprehensive overview for the drug development professional.
The Historical Context and Discovery of Pemetrexed
The history of antifolates as cancer therapeutics began in the 1940s with the synthesis of aminopterin, a derivative of folic acid.[1] These early agents, most notably methotrexate, primarily targeted a single enzyme: dihydrofolate reductase (DHFR). While effective, their utility was often limited by toxicities and the development of resistance.
This set the stage for the development of a new generation of antifolates with novel mechanisms of action. The research journey led to the synthesis of N-{4-[2-(2-amino-4,7-dihydro-4-oxo-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-L-glutamic acid, a pyrrolopyrimidine-based antifolate later known as pemetrexed (LY231514).[2][3] Developed by Edward C. Taylor at Princeton University and clinically developed by Eli Lilly and Company, pemetrexed was engineered to inhibit not just DHFR, but other critical folate-dependent enzymes, a multi-targeted approach designed to enhance efficacy and potentially overcome resistance mechanisms.[2][4] It received its first FDA approval in 2004 for the treatment of malignant pleural mesothelioma in combination with cisplatin.
A crucial breakthrough in its clinical development was the discovery that supplementation with folic acid and vitamin B12 could significantly mitigate the most severe toxicities, such as myelosuppression, without compromising its antitumor activity. This was linked to the finding that elevated plasma homocysteine, an indicator of functional folate deficiency, was a predictor of severe side effects.
Biochemical Pharmacology and Mechanism of Action
Pemetrexed's efficacy is rooted in its multifaceted disruption of folate metabolism, which is essential for the synthesis of the nucleotide precursors required for DNA and RNA replication.
Cellular Uptake and Polyglutamation
Pemetrexed enters the cell primarily via the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT). Once inside the cell, it is a superior substrate for the enzyme folylpolyglutamate synthetase (FPGS), which catalyzes the sequential addition of glutamate residues to the molecule. This process, known as polyglutamation, is critical for two reasons:
-
Intracellular Retention : The resulting polyglutamated forms are more negatively charged and are poor substrates for efflux transporters, effectively trapping the drug inside the cell and prolonging its duration of action.
-
Enhanced Enzyme Inhibition : Polyglutamation significantly increases the binding affinity and inhibitory potency of pemetrexed against its target enzymes. Pemetrexed is polyglutamated far more efficiently than methotrexate.
Multi-Targeted Enzyme Inhibition
The polyglutamated forms of pemetrexed are potent inhibitors of at least three key enzymes in the de novo biosynthesis of purines and pyrimidines.
-
Thymidylate Synthase (TS) : This is the primary target of pemetrexed. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), the sole de novo source of thymidine, an essential component of DNA.
-
Dihydrofolate Reductase (DHFR) : Inhibition of DHFR blocks the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is the essential cofactor for both TS and the purine synthesis enzymes.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme catalyzes a key step in the de novo purine synthesis pathway. By inhibiting GARFT, pemetrexed disrupts the production of purine nucleotides (adenine and guanine) necessary for both DNA and RNA synthesis.
The simultaneous inhibition of these pathways starves cancer cells of the necessary building blocks for replication, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of pemetrexed.
Quantitative Data
The potency of pemetrexed is quantified by its enzyme inhibition constants (Ki), its cellular activity (IC50), and its pharmacokinetic profile.
Enzyme Inhibition Data
Polyglutamation dramatically enhances the inhibitory activity of pemetrexed. The pentaglutamate form of pemetrexed is a significantly more potent inhibitor of its target enzymes than the monoglutamate parent drug.
| Enzyme Target | Pemetrexed Form | Ki (nM) |
| Thymidylate Synthase (TS) | Pentaglutamate | 1.3 |
| Dihydrofolate Reductase (DHFR) | Pentaglutamate | 7.2 |
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | Pentaglutamate | 65 |
| Note: Ki values can vary based on experimental conditions. |
Cellular Activity and Pharmacokinetics
Pemetrexed has demonstrated potent antiproliferative activity across a range of cancer cell lines and exhibits predictable pharmacokinetic behavior in patients.
| Parameter | Value |
| In Vitro IC50 (NSCLC Cell Lines) | 0.0001–30 µM (72-hour exposure) |
| Plasma Protein Binding | ~81% |
| Volume of Distribution (steady state) | 16.1 L |
| Elimination Half-Life | ~3.5 hours (in patients with normal renal function) |
| Total Systemic Clearance | ~91.8 mL/min (in patients with normal renal function) |
| Primary Route of Elimination | Renal (70-90% recovered unchanged in urine) |
Clinical Efficacy Data (Select Phase III Trials)
Clinical trials have established the efficacy of pemetrexed in specific cancer types.
| Trial / Indication | Treatment Arms | Median Overall Survival | Overall Response Rate | Reference |
| Malignant Pleural Mesothelioma (First-Line) | Pemetrexed + Cisplatin vs. Cisplatin alone | 12.1 months vs. 9.3 months | 41.3% vs. 16.7% | |
| NSCLC (Second-Line) | Pemetrexed vs. Docetaxel | 8.3 months vs. 7.9 months | 9.1% vs. 8.8% |
Key Experimental Protocols
The characterization of pemetrexed's mechanism of action relied on a variety of in vitro and cell-based assays.
DHFR Enzyme Inhibition Assay (Spectrophotometric)
This assay measures the potency of an inhibitor by monitoring the DHFR-catalyzed oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
-
Materials :
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
Pemetrexed (or its polyglutamated forms)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Methodology :
-
Reagent Preparation : Prepare stock solutions of DHF, NADPH, and pemetrexed in assay buffer. Create a serial dilution of pemetrexed.
-
Assay Setup : In a 96-well plate, add assay buffer, the DHFR enzyme, and varying concentrations of the pemetrexed dilutions. Include controls with no inhibitor.
-
Pre-incubation : Incubate the plate for 10-15 minutes at a constant temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Add DHF and NADPH to all wells to start the reaction.
-
Kinetic Measurement : Immediately measure the decrease in absorbance at 340 nm over time in kinetic mode.
-
Data Analysis : Calculate the initial reaction velocity for each inhibitor concentration. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 or Ki value.
-
Caption: Workflow for a DHFR enzyme inhibition assay.
Cellular Uptake Assay (Radiolabeled Substrate)
This method quantifies the transport of pemetrexed into cells.
-
Materials :
-
Cancer cell line of interest (e.g., H460) cultured in plates
-
Radiolabeled pemetrexed (e.g., [³H]pemetrexed)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
-
-
Methodology :
-
Cell Seeding : Culture cells in 96-well plates until near confluence.
-
Assay Initiation : On the day of the assay, replace the culture medium with assay buffer. Initiate uptake by adding a solution containing [³H]pemetrexed to the wells.
-
Incubation : Incubate the plate for various time points (e.g., 2, 5, 15, 30 minutes) at 37°C.
-
Termination : Stop the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.
-
Cell Lysis : Lyse the cells using a suitable lysis buffer or detergent.
-
Quantification : Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis : Plot the intracellular radioactivity over time to determine the rate of uptake.
-
In Situ Thymidylate Synthase (TS) Inhibition Assay
TS inhibition leads to a compensatory "flare" in the thymidine salvage pathway. This can be measured by quantifying the uptake of radiolabeled thymidine.
-
Materials :
-
Cancer cell line of interest
-
Pemetrexed
-
[³H]thymidine
-
Culture medium
-
-
Methodology :
-
Cell Treatment : Treat cultured cells with pemetrexed (e.g., 100 nM) for various durations (e.g., 0, 2, 4, 24 hours).
-
Radiolabeling : During the final portion of the treatment period, add [³H]thymidine to the culture medium.
-
Termination and Lysis : Wash cells to remove extracellular [³H]thymidine, then lyse the cells.
-
Quantification : Measure the incorporated radioactivity in the cell lysate via scintillation counting.
-
Data Analysis : A transient increase (flare) in [³H]thymidine uptake at early time points (e.g., 2 hours) followed by a decrease at later time points indicates effective TS inhibition.
-
The Drug Development and Clinical Journey
The development of pemetrexed followed a structured path from preclinical evaluation to extensive clinical trials, ultimately leading to regulatory approval and its establishment as a standard of care.
Caption: Pemetrexed drug development timeline.
Conclusion
The discovery and development of pemetrexed mark a triumph of rational drug design. By targeting multiple enzymes in the folate pathway, it introduced a new paradigm in antimetabolite therapy. Its journey from chemical synthesis to a standard-of-care treatment was underpinned by rigorous biochemical and clinical investigation, including the pivotal discovery of vitamin supplementation to manage toxicity. For drug development professionals, the history of pemetrexed serves as a compelling case study in multi-targeted therapy, biomarker-driven clinical insights, and the optimization of a drug's therapeutic index.
References
Pemetrexed Disodium: An In-Depth Technical Guide to the Disruption of Folate-Dependent Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pemetrexed disodium, a potent multi-targeted antifolate, has emerged as a cornerstone in the treatment of various malignancies, most notably non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2] Its efficacy lies in its ability to competitively inhibit several key enzymes within the folate metabolic pathway, thereby disrupting the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication in rapidly proliferating cancer cells.[3][4] This technical guide provides a comprehensive overview of the core mechanism of action of pemetrexed, detailing its enzymatic targets, the critical role of intracellular polyglutamation in its activity, and the methodologies used to characterize its biochemical and cellular effects.
Introduction: The Folate Pathway as a Therapeutic Target
Folate, an essential B vitamin, plays a pivotal role in one-carbon metabolism, a series of biochemical reactions that are fundamental for the synthesis of nucleotides and certain amino acids. Rapidly dividing cells, a hallmark of cancer, have a high demand for these building blocks to support DNA replication and cell division. Consequently, the folate pathway has long been an attractive target for anticancer drug development. Pemetrexed represents a significant advancement in this class of therapeutics due to its unique multi-targeted inhibitory profile.[5]
Mechanism of Action: A Multi-Pronged Attack on Nucleotide Synthesis
Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes in the folate pathway:
-
Thymidylate Synthase (TS): TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for thymidine triphosphate (dTTP) and DNA synthesis.
-
Dihydrofolate Reductase (DHFR): DHFR is responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active cofactor for many one-carbon transfer reactions, including the one catalyzed by TS.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): GARFT is a key enzyme in the de novo purine synthesis pathway, catalyzing the formylation of glycinamide ribonucleotide.
By inhibiting these enzymes, pemetrexed effectively shuts down the production of both pyrimidine and purine nucleotides, leading to cell cycle arrest and apoptosis.
The Critical Role of Polyglutamation
Upon entering the cell, pemetrexed is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the sequential addition of glutamate residues to the pemetrexed molecule. The polyglutamated forms are retained within the cell for longer periods and are significantly more potent inhibitors of TS and GARFT than the parent drug. This intracellular activation and trapping mechanism contributes substantially to the sustained inhibitory effect and overall efficacy of pemetrexed.
Quantitative Data on Enzyme Inhibition
The inhibitory potency of pemetrexed and its polyglutamated forms against its target enzymes has been quantified through determination of the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Compound | Enzyme | Ki (nM) |
| Pemetrexed | Dihydrofolate Reductase (DHFR) | >200 |
| Pemetrexed pentaglutamate | Thymidylate Synthase (TS) | 1.3 |
| Pemetrexed pentaglutamate | Dihydrofolate Reductase (DHFR) | 7.2 |
| Pemetrexed pentaglutamate | Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 |
The cytotoxic effect of pemetrexed is also evaluated by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MSTO-211H | Mesothelioma | 31.8 |
| TCC-MESO-2 | Mesothelioma | 32.3 |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Inhibition Assay (Colorimetric)
This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by DHFR.
Materials:
-
DHFR Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Recombinant human DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH
-
Pemetrexed (or other inhibitors)
-
96-well microplate
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare serial dilutions of pemetrexed in DHFR Assay Buffer.
-
In a 96-well plate, add the DHFR enzyme solution to each well.
-
Add the pemetrexed dilutions to the respective wells. Include a control well with buffer only (no inhibitor).
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Prepare a reaction mixture containing DHF and NADPH in DHFR Assay Buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (decrease in absorbance over time) for each well.
-
Determine the percent inhibition for each pemetrexed concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the pemetrexed concentration to determine the IC50 value.
Thymidylate Synthase (TS) Inhibition Assay (Spectrophotometric)
This assay measures the increase in absorbance at 340 nm resulting from the conversion of methylenetetrahydrofolate to dihydrofolate during the dUMP to dTMP conversion.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 2-mercaptoethanol)
-
Recombinant human TS enzyme
-
dUMP
-
(6R,S)-Tetrahydrofolate
-
Formaldehyde
-
Pemetrexed (or other inhibitors)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme in a cuvette.
-
Incubate the mixture at 30°C.
-
Initiate the reaction by adding the TS enzyme.
-
Monitor the increase in absorbance at 340 nm over time.
Data Analysis:
-
The rate of reaction is determined from the linear portion of the absorbance versus time plot.
-
Inhibition is assessed by comparing the reaction rates in the presence and absence of the inhibitor.
Cellular Uptake and Polyglutamation Assay
This assay typically utilizes radiolabeled pemetrexed to quantify its transport into cells and its subsequent conversion to polyglutamated forms.
Materials:
-
Cancer cell line of interest (e.g., NCI-H460)
-
Cell culture medium and reagents
-
Radiolabeled pemetrexed (e.g., [3H]pemetrexed)
-
Scintillation counter
Procedure:
-
Plate cells in culture dishes and allow them to adhere.
-
Incubate the cells with radiolabeled pemetrexed for various time points.
-
Wash the cells extensively with ice-cold buffer to remove extracellular drug.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine uptake.
-
To analyze polyglutamation, the cell lysates can be subjected to high-performance liquid chromatography (HPLC) to separate the different polyglutamated forms of pemetrexed, followed by quantification of the radioactivity in each fraction.
Visualizing the Disruption of Folate Metabolism
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Pemetrexed's multi-targeted inhibition of the folate metabolic pathway.
Caption: Cellular uptake and activation of pemetrexed via polyglutamation.
Caption: General experimental workflow for characterizing pemetrexed's activity.
Conclusion
This compound's multi-targeted inhibition of key folate-dependent enzymes, significantly enhanced by intracellular polyglutamation, provides a robust mechanism for disrupting the nucleotide synthesis required for cancer cell proliferation. A thorough understanding of its biochemical and cellular pharmacology, facilitated by the experimental approaches detailed in this guide, is crucial for the continued development and optimization of antifolate-based cancer therapies. This guide serves as a foundational resource for researchers dedicated to advancing the field of oncology through a deeper understanding of the intricate mechanisms of action of targeted chemotherapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular, biochemical, and cellular pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical pharmacology of pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thymidylate synthase as a determinant of pemetrexed sensitivity in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Architectures of Resistance: A Technical Guide to the Core Mechanisms of Pemetrexed Insensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed, a multi-targeted antifolate chemotherapeutic agent, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. By primarily inhibiting thymidylate synthase (TS), and to a lesser extent, other folate-dependent enzymes, pemetrexed disrupts the synthesis of nucleotide precursors, leading to cell cycle arrest and apoptosis. Despite its initial efficacy, the development of resistance is a significant clinical challenge, ultimately leading to treatment failure. Understanding the fundamental mechanisms that drive pemetrexed resistance is paramount for the development of novel therapeutic strategies to overcome this obstacle. This technical guide provides an in-depth exploration of the core molecular and cellular mechanisms of pemetrexed resistance, detailed experimental protocols for their investigation, and quantitative data to facilitate comparative analysis.
Core Mechanisms of Pemetrexed Resistance
The emergence of pemetrexed resistance is a multifactorial process, often involving a combination of alterations in drug transport, metabolism, target enzyme expression, and the activation of pro-survival signaling pathways.
Alterations in Drug Transport and Metabolism
The intracellular concentration of the active, polyglutamylated form of pemetrexed is a critical determinant of its cytotoxic activity. Resistance can arise from reduced drug uptake, enhanced efflux, or impaired polyglutamylation.
-
Reduced Drug Influx: Pemetrexed enters the cell primarily through the reduced folate carrier (RFC), encoded by the SLC19A1 gene.[1][2][3] Downregulation of SLC19A1 expression has been observed in pemetrexed-resistant NSCLC cell lines, leading to decreased intracellular accumulation of the drug.[1][2]
-
Enhanced Drug Efflux: ATP-binding cassette (ABC) transporters are a superfamily of membrane proteins that actively transport various substrates, including chemotherapeutic agents, out of the cell. Overexpression of specific ABC transporters, such as ABCC5 and ABCC11, has been shown to confer pemetrexed resistance by increasing its efflux.
-
Impaired Polyglutamylation: Once inside the cell, pemetrexed is converted to its more potent, polyglutamylated forms by the enzyme folylpolyglutamate synthetase (FPGS). This process enhances the intracellular retention of the drug and its inhibitory activity against target enzymes. Conversely, the enzyme gamma-glutamyl hydrolase (GGH) removes these glutamate residues, facilitating drug efflux. A decrease in FPGS expression or an increase in GGH activity can lead to reduced intracellular concentrations of polyglutamylated pemetrexed and subsequent resistance.
Upregulation of the Target Enzyme: Thymidylate Synthase (TS)
Thymidylate synthase (TS), encoded by the TYMS gene, is the primary target of pemetrexed. Increased expression of TS is a well-established mechanism of resistance. Higher levels of TS protein require higher intracellular concentrations of pemetrexed to achieve a sufficient level of enzyme inhibition and cytotoxicity. Gene amplification of TYMS is one mechanism leading to its overexpression in resistant cells.
Activation of Pro-Survival Signaling Pathways
Cancer cells can develop resistance to pemetrexed by activating signaling pathways that promote cell survival and proliferation, thereby counteracting the cytotoxic effects of the drug.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Studies have shown that pemetrexed treatment can induce the activation of the Akt pathway, and sustained activation of this pathway is associated with resistance.
-
Hedgehog Pathway: The Hedgehog (HH) signaling pathway, which is crucial during embryonic development, can be aberrantly activated in cancer. Increased expression of HH signaling genes has been observed in pemetrexed-resistant NSCLC cells, and inhibition of this pathway can restore sensitivity to the drug.
-
FGF2-FGFR1 Pathway: Enhanced expression of fibroblast growth factor 2 (FGF2) and its receptor FGFR1 has been found in pemetrexed-resistant lung cancer cells, suggesting the involvement of this pathway in the resistance mechanism.
Epithelial-to-Mesenchymal Transition (EMT) and Cancer Stem Cells (CSCs)
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a cellular process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and resistance to apoptosis. An activated EMT program has been associated with pemetrexed resistance in NSCLC cell lines.
-
Cancer Stem Cells (CSCs): CSCs are a subpopulation of tumor cells with self-renewal capabilities that are thought to be responsible for tumor initiation, metastasis, and relapse. CSCs often exhibit inherent resistance to chemotherapy. Increased CSC activity and the expression of CSC-related proteins have been observed in pemetrexed-resistant NSCLC cells.
Quantitative Data on Pemetrexed Resistance
The following tables summarize quantitative data from various studies, providing a comparative overview of the changes observed in pemetrexed-resistant cells.
Table 1: IC50 Values of Pemetrexed in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline | Resistant IC50 (µM) | Fold Resistance | Reference |
| PC-9 | Not Specified | PC-9/PEM | Not Specified | 2.2-14.3 | |
| A549 | Not Specified | A549 Sublines | Not Specified | 7.8-42.4 | |
| PC6 | Not Specified | PC6/MTA-0.4 | Not Specified | Not Specified | |
| PC6 | Not Specified | PC6/MTA-1.6 | Not Specified | Not Specified | |
| PC6 | Not Specified | PC6/MTA-4.0 | Not Specified | Not Specified | |
| MCF-7 | Not Specified | ABCC5 Knockout | 0.06 µg/mL | Not Applicable | |
| MCF-7 | Not Specified | ABCC5 Overexpression | 0.20 µg/mL | Not Applicable |
Table 2: Gene and Protein Expression Changes in Pemetrexed-Resistant Cells
| Gene/Protein | Cell Line | Change in Resistant Cells | Fold Change | Reference |
| TYMS (gene) | PC-9/PEM | Increased | Not Specified | |
| TYMS (gene) | PC6/MTA-1.6 & PC6/MTA-4.0 | Increased | Not Specified | |
| TYMS (gene) | MSTO-211H_R & TCC-MESO-2_R | Increased | >2 | |
| SLC19A1 (gene) | A549/PEM | Decreased | Not Specified | |
| SLC19A1 (gene) | Pemetrexed-resistant NSCLC | Decreased | Not Specified | |
| FPGS (gene) | PC6/MTA-1.6 | Decreased | Not Specified | |
| FPGS (gene) | Pemetrexed-resistant A549 | Decreased | Not Specified | |
| ABCC11 (gene & protein) | MTA-resistant lung cancer cells | Increased | Not Specified | |
| ABCC5 (protein) | MCF-7-ADR | Increased | 5.21 | |
| GLI1, GLI2, GLI3, PTCH1, SHH (genes) | Pemetrexed-resistant HCC827 | Increased | 3.7, 4.3, 3.5, Not Specified, 5.9 | |
| BMI1, CD44 (proteins) | Pemetrexed-resistant A549 | Increased | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate pemetrexed resistance.
Generation of Pemetrexed-Resistant Cell Lines
This protocol describes a common method for developing drug-resistant cell lines through continuous exposure to escalating concentrations of the drug.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Pemetrexed stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO₂)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line: Perform a dose-response experiment (e.g., MTT assay) to determine the concentration of pemetrexed that inhibits 50% of cell growth.
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of pemetrexed (e.g., IC10 or IC20).
-
Stepwise Increase in Concentration: Once the cells have adapted and are proliferating at a normal rate, subculture them and increase the pemetrexed concentration by a small factor (e.g., 1.5-2 fold).
-
Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Change the medium with fresh pemetrexed every 2-3 days.
-
Repeat Concentration Increase: Repeat step 3, gradually increasing the pemetrexed concentration over several months.
-
Characterization of Resistant Cells: Once the cells are able to proliferate in a significantly higher concentration of pemetrexed (e.g., 10-fold or higher than the parental IC50), characterize the resistant cell line by determining its new IC50 and analyzing the expression of resistance-related genes and proteins.
-
Cryopreservation: At each stage of increased resistance, it is advisable to cryopreserve a stock of the cells.
MTT Assay for Drug Sensitivity (IC50 Determination)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and cytotoxicity.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
Pemetrexed stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of pemetrexed in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percent viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is used to quantify the mRNA levels of specific genes, such as TYMS, SLC19A1, and ABCC5.
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Gene-specific primers
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from parental and resistant cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing the cDNA template, gene-specific primers, and qRT-PCR master mix.
-
Thermal Cycling: Perform the qRT-PCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target genes in the resistant cells compared to the parental cells, typically using the ΔΔCt method with a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the protein levels of key players in pemetrexed resistance, such as TS, RFC, and Akt.
Materials:
-
Parental and resistant cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells in lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels, normalizing to a loading control (e.g., GAPDH, β-actin).
Signaling Pathways in Pemetrexed Resistance
The following diagrams illustrate the key signaling pathways implicated in pemetrexed resistance.
Conclusion
Pemetrexed resistance is a complex and multifaceted phenomenon involving a network of interconnected molecular and cellular mechanisms. This technical guide has provided a comprehensive overview of the core mechanisms, including alterations in drug transport and metabolism, target enzyme upregulation, activation of pro-survival signaling pathways, and the roles of EMT and cancer stem cells. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers dedicated to unraveling the complexities of pemetrexed resistance and developing innovative strategies to improve patient outcomes. A thorough understanding of these resistance architectures is the first step toward designing rational drug combinations and novel therapeutic interventions to overcome pemetrexed insensitivity in the clinic.
References
- 1. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to pemetrexed in non-small cell lung cancer - Liang - Translational Lung Cancer Research [tlcr.amegroups.org]
- 3. Polymorphisms in thymidylate synthase and reduced folate carrier (SLC19A1) genes predict survival outcome in advanced non-small cell lung cancer patients treated with pemetrexed-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Pemetrexed Disodium In Vitro Cell Proliferation Assay
These application notes provide a detailed protocol for determining the antiproliferative effects of Pemetrexed disodium on cancer cell lines in vitro. The described methodology is essential for researchers in oncology and drug development to assess the efficacy and potency of this multitargeted antifolate agent.
Introduction
This compound is a chemotherapy drug that belongs to the class of folate antimetabolites.[1][2] It exerts its cytotoxic effects by inhibiting multiple key enzymes involved in the de novo synthesis of purines and pyrimidines, which are essential for DNA and RNA replication.[1][3][4] The primary targets of pemetrexed's polyglutamated forms are thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By disrupting these folate-dependent metabolic processes, pemetrexed effectively halts cell replication and induces apoptosis in rapidly dividing cancer cells. This document outlines a robust protocol for evaluating the in vitro efficacy of this compound using a cell proliferation assay.
Mechanism of Action
Pemetrexed is transported into cells via the reduced folate carrier (RFC) and other folate transporters. Intracellularly, it is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of the target enzymes and are retained within the cell for a longer duration, leading to prolonged drug action. Inhibition of TS, DHFR, and GARFT leads to the depletion of nucleotide pools necessary for DNA synthesis, resulting in S-phase cell cycle arrest and subsequent apoptosis. The mechanism of action also involves the activation of ATM/p53-dependent and independent pathways and the inhibition of the mTOR signaling pathway.
Pemetrexed Signaling Pathway Diagram
Caption: Pemetrexed mechanism of action and signaling pathway.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by in vitro cell proliferation assays.
| Cell Line | Cancer Type | Assay Duration | IC50 |
| A549 | Non-Small Cell Lung Cancer | 48 hours | 1.82 ± 0.17 µmol/L |
| HCC827 | Non-Small Cell Lung Cancer | 48 hours | 1.54 ± 0.30 µmol/L |
| H1975 | Non-Small Cell Lung Cancer | 48 hours | 3.37 ± 0.14 µmol/L |
| SNU-601 | Gastric Cancer | 72 hours | 17 nM |
| SNU-16 | Gastric Cancer | 72 hours | 36 nM |
| SNU-1 | Gastric Cancer | 72 hours | 36 nM |
| SNU-5 | Gastric Cancer | 72 hours | 10.7 µM |
| SNU-620 | Gastric Cancer | 72 hours | > 50 µM |
| MSTO-211H | Mesothelioma | Not Specified | Synergistic effects with cisplatin |
| NCI-H2052 | Mesothelioma | Not Specified | Growth inhibition observed |
Note: IC50 values can vary based on the specific assay conditions, cell density, and passage number.
Experimental Protocols
Two common and robust methods for assessing cell proliferation and cytotoxicity are the MTT assay and the Sulforhodamine B (SRB) assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound heptahydrate
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 4,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or PBS).
-
Perform serial dilutions of Pemetrexed in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 100 µM).
-
Remove the medium from the wells and add 100 µL of the Pemetrexed dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass.
Materials:
-
This compound heptahydrate
-
Selected adherent cancer cell line(s)
-
Complete culture medium
-
Trichloroacetic acid (TCA), cold 10% (wt/vol)
-
Sulforhodamine B (SRB) solution (0.4% wt/vol in 1% acetic acid)
-
Wash solution (1% vol/vol acetic acid)
-
Solubilization solution (10 mM Tris base solution, pH 10.5)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Cell Fixation:
-
After the 48 or 72-hour drug incubation, gently add 50-100 µL of cold 10% TCA to each well without removing the culture medium.
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing and Staining:
-
Carefully remove the supernatant.
-
Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye.
-
Allow the plates to air-dry completely.
-
Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air-dry.
-
-
Solubilization and Absorbance Reading:
-
Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the optical density (OD) at approximately 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each concentration.
-
Plot a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro cell proliferation assay with Pemetrexed.
References
Application Notes and Protocols for Establishing Pemetrexed-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pemetrexed is a multi-targeted antifolate drug widely used in the treatment of non-squamous non-small cell lung cancer (NSCLC) and mesothelioma.[1] It primarily inhibits thymidylate synthase (TS), a key enzyme in DNA synthesis.[1] However, the development of drug resistance is a significant clinical challenge that limits its long-term efficacy. Establishing pemetrexed-resistant cancer cell line models is a crucial step in understanding the underlying molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.
This document provides a detailed guide for developing and characterizing pemetrexed-resistant cancer cell lines, using NSCLC cell lines such as A549 and PC-9 as examples.
Key Mechanisms of Pemetrexed Resistance
Acquired resistance to pemetrexed is multifactorial. The most commonly observed mechanism is the overexpression of its primary target, thymidylate synthase (TS).[1] Increased levels of TS can titrate the drug, reducing its inhibitory effect. Other mechanisms include:
-
Increased expression of dihydrofolate reductase (DHFR): Another target of pemetrexed involved in folate metabolism.[1]
-
Altered expression of folate transporters: Decreased expression of the reduced folate carrier (RFC), which transports pemetrexed into the cell, can limit drug uptake.
-
Changes in folylpoly-γ-glutamate synthetase (FPGS) activity: FPGS is responsible for the polyglutamation of pemetrexed, a process that traps the drug inside the cell and enhances its inhibitory activity. Reduced FPGS activity leads to lower intracellular drug concentrations.
Data Presentation
Table 1: Comparative IC50 Values of Pemetrexed in Parental and Resistant NSCLC Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant Subline | Fold Resistance | Estimated Resistant IC50 (µM) |
| A549 | ~1.86 - 4.65[2] | A549-PEM/R1 | 7.8x | ~14.5 - 36.3 |
| A549-PEM/R2 | 9.6x | ~17.9 - 44.6 | ||
| A549-PEM/R3 | 42.3x | ~78.7 - 196.4 | ||
| A549-PEM/R4 | 42.4x | ~78.9 - 196.9 | ||
| PC-9 | Not explicitly stated, but sensitive | PC-9-PEM/R1 | 2.2x | - |
| PC-9-PEM/R2 | 2.9x | - | ||
| PC-9-PEM/R3 | 8.4x | - | ||
| PC-9-PEM/R4 | 14.3x | - |
Note: The estimated resistant IC50 values are calculated based on the reported fold resistance and the range of parental IC50 values found in the literature. Actual values should be determined experimentally.
Experimental Workflow and Signaling Pathway Visualizations
Caption: Workflow for establishing and characterizing pemetrexed-resistant cell lines.
Caption: Key signaling pathways involved in pemetrexed action and resistance.
Experimental Protocols
I. Establishment of Pemetrexed-Resistant Cell Lines
This protocol describes the generation of a resistant cell line by continuous exposure to escalating concentrations of pemetrexed.
Materials:
-
Parental cancer cell line (e.g., A549 or PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Pemetrexed
-
Sterile culture flasks, plates, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial IC50 Determination:
-
Culture the parental cell line to ~80% confluency.
-
Perform a cell viability assay (e.g., MTT, see Protocol II) with a range of pemetrexed concentrations to determine the IC50 value.
-
-
Initiation of Resistance Induction:
-
Culture the parental cells in complete medium containing an initial low concentration of pemetrexed (e.g., IC20, the concentration that inhibits 20% of cell growth).
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell proliferation rate recovers and is stable. This may take several weeks.
-
-
Stepwise Dose Escalation:
-
Once the cells are growing steadily, passage them and increase the pemetrexed concentration by a factor of 1.5 to 2.0.
-
Continuously monitor the cells. If significant cell death (>50%) occurs, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.
-
Repeat this stepwise increase in drug concentration. It is advisable to cryopreserve cell stocks at each stable concentration step.
-
-
Establishment of the Resistant Line:
-
Continue this process until the cells can proliferate steadily in a high concentration of pemetrexed (e.g., 10- to 40-fold the initial parental IC50). The cell line is now considered resistant.
-
Culture the established resistant cell line in the continuous presence of the final selection concentration of pemetrexed to maintain the resistant phenotype.
-
Withdraw the drug from the culture medium for at least one week before conducting experiments to avoid interference from the drug itself.
-
II. Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values and confirm the degree of resistance.
Materials:
-
Parental and resistant cells
-
96-well plates
-
Pemetrexed
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells (e.g., 5 x 10³ cells/well) in 100 µL of complete medium into 96-well plates and incubate overnight.
-
-
Drug Treatment:
-
The next day, replace the medium with fresh medium containing serial dilutions of pemetrexed. Include untreated control wells.
-
Incubate the plates for 72-96 hours at 37°C.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
-
III. Western Blot Analysis for Thymidylate Synthase (TS) Expression
This technique is used to assess the protein expression level of TS.
Materials:
-
Parental and resistant cell lysates
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-TS)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse parental and resistant cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-TS antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using a CCD imager.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the results.
-
IV. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA expression levels of genes associated with pemetrexed resistance, such as TYMS (the gene encoding TS).
Materials:
-
Parental and resistant cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for TYMS and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from parental and resistant cell pellets using a commercial kit.
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in triplicate for each sample and gene, including the target gene (TYMS) and a reference gene.
-
A typical reaction includes cDNA, forward and reverse primers, and qPCR master mix.
-
-
Thermal Cycling:
-
Perform the qPCR using a standard thermal cycling protocol, for example: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Calculate the relative gene expression of TYMS in the resistant cells compared to the parental cells using the 2-ΔΔCt method, after normalizing to the reference gene.
-
References
Application Note: Quantification of Pemetrexed Disodium in Human Plasma using a Validated RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of pemetrexed disodium in human plasma using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is simple, sensitive, and reliable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound is a potent anti-folate agent used in the treatment of various cancers, including malignant pleural mesothelioma and non-small cell lung cancer. Its mechanism of action involves the inhibition of multiple folate-dependent enzymes essential for cell replication. Accurate quantification of pemetrexed in plasma is crucial for pharmacokinetic analysis, dose optimization, and ensuring therapeutic efficacy while minimizing toxicity. This application note details a validated RP-HPLC method for the determination of this compound in human plasma.
Principle of the Method
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate pemetrexed from endogenous plasma components. Plasma samples are first deproteinized to remove interfering proteins. The supernatant is then injected into an HPLC system equipped with a C8 or C18 analytical column. Isocratic elution with a mobile phase consisting of a buffer and an organic modifier allows for the separation of pemetrexed, which is then quantified by a UV detector at a specific wavelength.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
-
Sodium Dihydrogen Phosphate (Analytical grade)
-
Orthophosphoric Acid (Analytical grade)
-
Human plasma (drug-free)
-
Water (HPLC grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective.[1][2]
| Parameter | Condition |
| HPLC System | Agilent 1100/1200 series or equivalent |
| Column | Zorbax SB C8 (4.6 x 150 mm, 3.5 µm)[1][2] or C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.17% Glacial Acetic Acid (pH 5.3) and Acetonitrile (89:11 v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm or 230 nm |
| Run Time | Approximately 15 minutes |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with HPLC grade water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with HPLC grade water to obtain concentrations ranging from 20 µg/mL to 120 µg/mL.
-
Plasma Sample Preparation (Protein Precipitation):
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
-
Method Validation
The method was validated according to the International Council on Harmonisation (ICH) guidelines.
Linearity
The linearity of the method was evaluated by analyzing a series of pemetrexed standards. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 20 - 120 | 0.999 |
| 80% - 120% of analyte concentration | 0.99992 |
Precision
The precision of the method was determined by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision).
| Precision Type | %RSD |
| Intra-day Precision | 0.21 - 0.68 |
| Inter-day Precision | 0.44 - 0.88 |
| Overall Precision | 0.22 |
Accuracy
Accuracy was assessed by determining the recovery of pemetrexed from spiked plasma samples at different concentration levels.
| Spiked Concentration | Mean Recovery (%) |
| 80% | 98.80 - 101.87 |
| 100% | 98.80 - 101.87 |
| 120% | 98.80 - 101.87 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Value (µg/mL) |
| LOD | 0.445 |
| LOQ | 1.348 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of pemetrexed in plasma.
Mechanism of Action of Pemetrexed
Caption: Mechanism of action of pemetrexed.
Conclusion
The described RP-HPLC method is a simple, sensitive, accurate, and precise technique for the quantification of this compound in human plasma. The method has been successfully validated according to ICH guidelines and is suitable for routine use in clinical and research laboratories for pharmacokinetic studies and therapeutic drug monitoring of pemetrexed.
References
Application Note: Quantitative Analysis of Pemetrexed and its Polyglutamate Metabolites in Tissues by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent used in the treatment of various cancers, including non-small cell lung cancer and mesothelioma. Its mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, leading to the disruption of DNA and RNA synthesis in cancer cells. Intracellularly, pemetrexed is metabolized into more active polyglutamate forms, which are retained within the tumor cells for extended periods, enhancing their cytotoxic effects. The quantification of pemetrexed and its polyglutamate metabolites in tumor and other tissues is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, drug efficacy studies, and understanding the mechanisms of drug resistance.
This application note provides a detailed protocol for the extraction and quantitative analysis of pemetrexed and its polyglutamate metabolites from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
Tissue samples are first homogenized to release the intracellular contents. Proteins are then precipitated from the tissue homogenate, and the supernatant containing pemetrexed and its metabolites is further purified using solid-phase extraction (SPE). The purified extract is then analyzed by LC-MS/MS. Separation of the parent drug and its metabolites is achieved using reversed-phase liquid chromatography. Quantification is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, with a stable isotope-labeled internal standard to ensure accuracy and precision.
Pemetrexed Mechanism of Action
Pemetrexed is transported into cancer cells primarily by the reduced folate carrier (RFC). Once inside the cell, it is converted into polyglutamate forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated forms are more potent inhibitors of key enzymes in the folate pathway, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed disrupts the synthesis of purine and pyrimidine nucleotides, which are essential for DNA and RNA replication, ultimately leading to cell death.
Pemetrexed Mechanism of Action Pathway
Experimental Protocols
Materials and Reagents
-
Pemetrexed and its polyglutamate metabolite standards
-
Stable isotope-labeled internal standard (e.g., ¹³C₅, ¹⁵N-Pemetrexed)
-
LC-MS grade water, acetonitrile, methanol, and formic acid
-
Ammonium acetate
-
Phosphate buffered saline (PBS)
-
Homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)
-
Protein precipitation solvent (e.g., cold acetonitrile)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
Tissue homogenizer
-
Centrifuge
-
SPE manifold
-
LC-MS/MS system (e.g., UHPLC coupled to a triple quadrupole mass spectrometer)
Sample Preparation Workflow
Experimental Workflow for Tissue Sample Preparation
Detailed Protocol
-
Tissue Homogenization:
-
Accurately weigh the frozen tissue sample (e.g., 50-100 mg).
-
Add ice-cold homogenization buffer (e.g., 9 volumes of buffer to 1 volume of tissue).
-
Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained. Keep the sample on ice throughout the process.
-
-
Protein Precipitation:
-
To the tissue homogenate, add a precipitating solvent like cold acetonitrile (e.g., 3 volumes of solvent to 1 volume of homogenate).
-
Vortex the mixture for 1-2 minutes.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.
-
Equilibrate the cartridge with an appropriate buffer (e.g., 2% formic acid in water).
-
Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences (e.g., 2% formic acid in water, followed by methanol).
-
Elute pemetrexed and its metabolites with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Conditions
The following are representative LC-MS/MS conditions. These should be optimized for the specific instrument and application.
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | A suitable gradient to separate pemetrexed and its polyglutamate metabolites (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for pemetrexed and each polyglutamate metabolite. Example for Pemetrexed: m/z 428.2 -> 281.2. |
| Collision Energy | To be optimized for each transition. |
| Dwell Time | 50-100 ms |
Quantitative Data
The following tables provide representative validation data for the analysis of pemetrexed in biological matrices. It is important to note that comprehensive, publicly available validation data for the full range of pemetrexed polyglutamates in various tissue types is limited. The data presented here is primarily derived from studies in plasma or cell culture and should be considered as a guideline. A full method validation should be performed for each specific tissue matrix.
Table 1: Linearity and Range
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Pemetrexed | Plasma[1][2] | 5 - 5000 | > 0.99 |
| Pemetrexed | MCF-7 Cells[3] | 2.0 - 200.0 | > 0.99 |
| Pemetrexed Polyglutamates | Plasma[4] | 0.2 - 500 nmol/L | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Pemetrexed | Plasma[1] | LLOQ | < 15 | < 15 | 85 - 115 |
| Low QC | < 15 | < 15 | 85 - 115 | ||
| Mid QC | < 15 | < 15 | 85 - 115 | ||
| High QC | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Matrix | Recovery (%) | Matrix Effect (%) |
| Pemetrexed | Plasma | 59 ± 5 | 96.5 ± 3.5 |
| Pemetrexed | MCF-7 Cells | 47.5 - 67.6 | 98.1 - 100.6 |
Discussion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of pemetrexed and its polyglutamate metabolites in tissue samples. The sample preparation procedure, involving homogenization, protein precipitation, and solid-phase extraction, is designed to effectively remove matrix interferences and concentrate the analytes of interest.
Key Considerations:
-
Matrix Effects: Tissue matrices are complex and can significantly impact the ionization efficiency of the analytes, leading to ion suppression or enhancement. It is crucial to evaluate and minimize matrix effects for each tissue type. The use of a stable isotope-labeled internal standard is highly recommended to compensate for these effects.
-
Metabolite Stability: Pemetrexed and its polyglutamate metabolites may be susceptible to degradation. It is important to handle samples on ice and process them promptly. The stability of the analytes in the tissue homogenate and final extract should be evaluated.
-
Method Validation: A full method validation according to regulatory guidelines (e.g., FDA, EMA) should be performed for each tissue matrix. This includes assessing linearity, precision, accuracy, recovery, matrix effects, and stability.
Conclusion
This application note provides a comprehensive framework for the LC-MS/MS analysis of pemetrexed and its metabolites in tissue samples. The detailed protocol and discussion of key considerations will be valuable for researchers in drug development and oncology research. The provided diagrams offer a clear visualization of the drug's mechanism of action and the experimental workflow. By adapting and validating this method for specific tissue types, researchers can obtain reliable quantitative data to advance the understanding of pemetrexed's pharmacology.
References
Application Notes and Protocols: Preparing Pemetrexed Disodium Solutions for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pemetrexed disodium is a multi-targeted antifolate agent used in chemotherapy, primarily for the treatment of malignant pleural mesothelioma and non-small cell lung cancer.[1][2] Its mechanism of action involves the inhibition of several key enzymes required for nucleotide synthesis, thereby disrupting DNA and RNA synthesis and leading to cell death.[3][4] Pemetrexed is a valuable tool in in vitro cancer research to study cellular pathways and evaluate novel therapeutic combinations.
Proper preparation of this compound solutions is critical for obtaining reproducible and reliable results in cell culture experiments. This document provides detailed protocols for the solubilization, storage, and application of this compound, along with key physicochemical and biological data to support experimental design.
Physicochemical and Biological Data
Accurate characterization of the research compound is fundamental. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
|---|---|---|
| CAS Number | 150399-23-8 | [5] |
| Molecular Formula | C₂₀H₁₉N₅Na₂O₆ (disodium salt) | |
| Molecular Weight | 471.37 g/mol | |
| Appearance | White to light-yellow or green-yellow solid/powder | |
| Purity | ≥98% |
| Solubility | Soluble in DMSO up to 100 mM | |
Table 2: Biological Activity of Pemetrexed
| Parameter | Description | Value | References |
|---|---|---|---|
| Mechanism of Action | Inhibition of folate-dependent enzymes | - | |
| Primary Targets (Kᵢ) | Thymidylate Synthase (TS) | 1.3 nM | |
| Dihydrofolate Reductase (DHFR) | 7.2 nM | ||
| Glycinamide Ribonucleotide Formyltransferase (GARFT) | 65 nM | ||
| Cellular Effects | Induces apoptosis and cell cycle arrest at the G1 phase | - | |
| IC₅₀ Values | CCRF-CEM (Leukemia) | 25 nM | |
| GC3/C1 (Colon Carcinoma) | 34 nM |
| | HCT-8 (Ileocecal Carcinoma) | 220 nM | |
Mechanism of Action and Signaling Pathway
Pemetrexed is transported into cells primarily by the reduced folate carrier (RFC). Once inside the cell, it is converted by the enzyme folylpolyglutamate synthetase (FPGS) into polyglutamated forms. These polyglutamated metabolites are more potent inhibitors of the target enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). By inhibiting these enzymes, pemetrexed blocks the synthesis of purine and pyrimidine precursors, which are essential for DNA and RNA replication. The resulting DNA damage can activate ATM/p53-dependent and independent signaling pathways, ultimately leading to caspase activation and apoptosis.
Caption: Pemetrexed mechanism of action pathway.
Experimental Protocols
Materials and Equipment
-
This compound powder (≥98% purity)
-
Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade
-
Sterile 0.9% Sodium Chloride Injection (preservative-free) or cell culture medium (e.g., RPMI-1640)
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Class II biological safety cabinet
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Safety Precautions
This compound is a cytotoxic agent and should be handled with care in a well-ventilated area, preferably within a biological safety cabinet or fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with soap and water. Follow all institutional guidelines for the handling and disposal of cytotoxic compounds.
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a high-concentration stock solution, which can be stored for long periods and diluted for daily experimental use.
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to prevent moisture absorption.
-
Weigh Pemetrexed: Using an analytical balance, accurately weigh a required amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Calculation: Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Concentration (mol/L)
-
Example for 1 mg at 10 mM: Volume (mL) = [1 mg / 471.37 mg/mmol] / 10 mmol/L = 0.212 mL.
-
-
Solubilization: Add the calculated volume of DMSO to the tube containing the pemetrexed powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the stock solution directly into the cell culture medium.
-
Thaw Stock Solution: Thaw a single aliquot of the pemetrexed stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations for your experiment.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the culture medium does not exceed 0.5% (v/v), as higher concentrations can be toxic to cells. Prepare a vehicle control containing the same final concentration of DMSO to account for any solvent effects.
-
Application: Add the prepared working solutions to your cell cultures and incubate for the desired experimental duration.
Caption: Workflow for preparing pemetrexed solutions.
Stability and Storage Recommendations
Proper storage is crucial to maintain the potency and stability of this compound.
Table 3: Storage and Stability of this compound Solutions
| Form | Solvent/Medium | Storage Temperature | Stability | References |
|---|---|---|---|---|
| Powder | - | 20°C to 25°C (Room Temp) | 1 year (in unopened package) | |
| Stock Solution | DMSO | -20°C | 6 months | |
| Stock Solution | DMSO | -80°C | 1 year | |
| Reconstituted Solution | 0.9% NaCl | 2°C to 8°C | Up to 24 hours |
| Diluted Solution | RPMI Medium | -80°C | Up to 12 weeks | |
Note: Avoid repeated freeze-thaw cycles for all frozen solutions.
Example Protocol: Cell Viability (MTT) Assay
This protocol provides a general method for assessing the cytotoxic effects of pemetrexed on a cancer cell line.
-
Cell Seeding: Seed cells (e.g., A549, PC9) in a 96-well plate at a predetermined density (e.g., 4 x 10³ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Drug Treatment: Prepare a series of pemetrexed working solutions in culture medium via serial dilution. Remove the old medium from the wells and add 100 µL of the working solutions (including a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
References
Pemetrexed disodium for inducing apoptosis in lung cancer cell lines
Application Notes and Protocols for Researchers
Introduction
Pemetrexed disodium is a multi-targeted antifolate chemotherapeutic agent approved for the treatment of non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma. Its primary mechanism of action involves the inhibition of key enzymes in the folate metabolic pathway, leading to the disruption of DNA and RNA synthesis and subsequent induction of apoptosis. These application notes provide a comprehensive overview of the effects of this compound on lung cancer cell lines, with detailed protocols for assessing its apoptotic effects.
Mechanism of Action: Apoptosis Induction
Pemetrexed induces apoptosis in lung cancer cells through a multifaceted approach that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in pemetrexed's mechanism is the generation of reactive oxygen species (ROS), which triggers DNA damage and activates downstream signaling cascades.
The induction of apoptosis by pemetrexed is associated with the activation of the ATM/p53 signaling pathway. This leads to the upregulation of pro-apoptotic proteins such as Bax and PUMA, and the downregulation of anti-apoptotic proteins like Bcl-2.[1] The altered Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. This, in turn, activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.
Furthermore, pemetrexed can also trigger the extrinsic apoptotic pathway by upregulating the expression of death receptors like Fas and their ligands.[1] The activation of these receptors leads to the recruitment of FADD and the subsequent activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic signal.
Recent studies have also highlighted the role of the Akt signaling pathway in pemetrexed-induced apoptosis. While typically a pro-survival pathway, sustained activation of Akt by pemetrexed has been shown to have a pro-apoptotic role in some NSCLC cell lines, contributing to S-phase arrest and cell death.[2] Additionally, pemetrexed has been shown to downregulate the anti-apoptotic protein survivin in certain lung cancer cell lines.
Data Presentation
This compound IC50 Values in Lung Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various non-small cell lung cancer cell lines.
| Cell Line | Histology | Pemetrexed IC50 (µM) | Treatment Duration | Reference |
| A549 | Adenocarcinoma | 1.82 ± 0.17 | 48 hours | |
| A549 | Adenocarcinoma | 4.653 | 24 hours | [3] |
| A549 | Adenocarcinoma | 1.861 | 48 hours | [3] |
| HCC827 | Adenocarcinoma | 1.54 ± 0.30 | 48 hours | |
| H1975 | Adenocarcinoma | 3.37 ± 0.14 | 48 hours | |
| NCI-H460 | Large Cell Carcinoma | Not specified | 3 days | |
| NCI-H2228 | Adenocarcinoma (EML4-ALK V3) | Not specified | 3 days | |
| NCI-H3122 | Adenocarcinoma (EML4-ALK V1) | Not specified | 3 days |
Pemetrexed-Induced Apoptosis in Lung Cancer Cell Lines
The following table presents the percentage of apoptotic cells in various lung cancer cell lines after treatment with this compound, as determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
| Cell Line | Pemetrexed Concentration | Treatment Duration | Percentage of Apoptotic Cells (%) | Reference |
| A549 | IC50 | 48 hours | 14.26 ± 1.17 | |
| A549 | Not specified | 24 hours | 14.4 (late apoptotic) | |
| A549 | Not specified | 48 hours | 14.4 (late apoptotic) | |
| HCC827 | IC50 | 48 hours | 14.65 ± 0.84 | |
| H1975 | IC50 | 48 hours | 13.22 ± 1.60 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on lung cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Lung cancer cell lines (e.g., A549, PC9, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the pemetrexed dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or saline as the highest pemetrexed concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol describes the quantification of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Lung cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ to 5 x 10⁵ cells/well.
-
Incubate overnight and then treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours). Include an untreated control.
-
Harvest the cells by trypsinization and collect the cell suspension. Also, collect the floating cells from the medium.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol details the detection of key apoptosis-related proteins by Western blotting to elucidate the molecular mechanisms of pemetrexed-induced apoptosis.
Materials:
-
Lung cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting imaging system
Recommended Primary Antibodies and Dilutions:
| Antibody | Supplier | Catalog # | Dilution |
| Cleaved Caspase-3 (Asp175) | Cell Signaling Technology | 9664 | 1:1000 |
| PARP | Cell Signaling Technology | 9542 | 1:1000 |
| Bcl-2 | Cell Signaling Technology | 2870 | 1:1000 |
| Bax | Cell Signaling Technology | 2772 | 1:1000 |
| β-Actin | Cell Signaling Technology | 4970 | 1:1000 |
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.
-
Normalize the protein expression to a loading control like β-actin.
Visualizations
Caption: Pemetrexed-induced apoptosis signaling pathways in lung cancer cells.
Caption: General experimental workflow for studying pemetrexed-induced apoptosis.
References
- 1. Histone deacetylase inhibition synergistically enhances pemetrexed cytotoxicity through induction of apoptosis and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pemetrexed Induces S-Phase Arrest and Apoptosis via a Deregulated Activation of Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Growth of A549 Cell Line is Inhibited by Pemetrexed Through Up-regulation of hsa-MiR-320a Expression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Animal Models in Pemetrexed Efficacy Studies for Mesothelioma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of various animal models to assess the efficacy of pemetrexed in treating malignant mesothelioma. Detailed protocols for key experiments are provided to facilitate the design and execution of preclinical studies in this field.
Introduction to Pemetrexed and its Mechanism of Action
Pemetrexed is a multi-targeted antifolate chemotherapeutic agent approved for the treatment of malignant pleural mesothelioma, often in combination with cisplatin.[1][2][3] Its primary mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which is crucial for the synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA.[1][4] By disrupting this pathway, pemetrexed effectively halts cell replication in rapidly dividing cancer cells. The primary enzymatic targets of pemetrexed are:
-
Thymidylate Synthase (TS)
-
Dihydrofolate Reductase (DHFR)
-
Glycinamide Ribonucleotide Formyltransferase (GARFT)
Pemetrexed is transported into cells and converted into polyglutamated forms, which are more potent inhibitors of these enzymes and are retained within the cell for a longer duration, enhancing its anti-tumor activity.
Pemetrexed Signaling Pathway Disruption
The following diagram illustrates the folate metabolism pathway and the points of inhibition by pemetrexed.
Caption: Pemetrexed inhibits key enzymes in the folate pathway.
Animal Models for Pemetrexed Efficacy Studies
A variety of animal models are employed to evaluate the preclinical efficacy of pemetrexed against mesothelioma. Each model possesses unique advantages and limitations.
-
Subcutaneous Xenograft Models: These models involve the injection of human mesothelioma cell lines into the flank of immunodeficient mice. They are valuable for initial efficacy screening due to the ease of tumor implantation and measurement.
-
Orthotopic Xenograft Models: To better mimic the tumor microenvironment, mesothelioma cells are implanted directly into the pleural or peritoneal cavity of immunodeficient mice. These models are more clinically relevant for studying tumor growth and response to therapy in the native anatomical location.
-
Patient-Derived Xenograft (PDX) Models: Fresh tumor tissue from mesothelioma patients is directly implanted into immunodeficient mice. PDX models are considered high-fidelity as they retain the histological and genetic characteristics of the original human tumor.
-
Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to develop mesothelioma spontaneously, often through the deletion of tumor suppressor genes commonly found in human mesothelioma. GEMMs are useful for studying tumor initiation, progression, and the interaction of the tumor with an intact immune system.
Experimental Workflow for a Pemetrexed Efficacy Study
The following diagram outlines a typical experimental workflow for assessing the efficacy of pemetrexed in a murine mesothelioma model.
Caption: A typical workflow for a preclinical pemetrexed efficacy study.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Mesothelioma Xenograft Model
1. Cell Culture:
- Culture human mesothelioma cell lines (e.g., MSTO-211H, NCI-H226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Animal Model:
- Use 6-8 week old female athymic nude mice.
3. Tumor Implantation:
- Harvest mesothelioma cells during the logarithmic growth phase and resuspend in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
4. Pemetrexed and Cisplatin Administration:
- When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (e.g., vehicle control, pemetrexed alone, cisplatin alone, pemetrexed + cisplatin).
- Administer pemetrexed at a dose of 10 mg/kg intraperitoneally (i.p.) every other day for two weeks.
- Administer cisplatin at a dose of 1 mg/kg i.p. on the same schedule as pemetrexed.
- For combination therapy, administer pemetrexed followed by cisplatin.
- Administer folic acid and vitamin B12 supplementation to mitigate toxicity.
5. Efficacy Evaluation:
- Tumor Volume Measurement: Measure tumor length (L) and width (W) with digital calipers 2-3 times per week and calculate tumor volume using the formula: Volume = 0.5 x L x W².
- Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size or if significant weight loss or other signs of distress are observed. Record the date of euthanasia for survival analysis using the Kaplan-Meier method.
Protocol 2: Orthotopic Pleural Mesothelioma Model
1. Cell Line Preparation:
- For in vivo imaging, use a mesothelioma cell line stably expressing luciferase (e.g., MSTO-211H-luc).
2. Animal Model:
- Use 6-8 week old female athymic nude mice.
3. Orthotopic Implantation:
- Anesthetize the mouse and make a small incision in the right lateral chest wall.
- Directly inject 2 x 10^6 MSTO-211H-luc cells in 50 µL of medium into the pleural cavity through the fourth intercostal space.
4. Pemetrexed and Cisplatin Administration:
- Follow the dosing and administration schedule as described in Protocol 1.
5. Efficacy Evaluation:
- Bioluminescence Imaging (BLI): Monitor tumor growth non-invasively using an in vivo imaging system.
- Inject mice i.p. with D-luciferin (150 mg/kg).
- After 10-15 minutes, acquire bioluminescent images.
- Quantify the bioluminescent signal to assess tumor burden.
- Survival Analysis: Monitor and record survival as described in Protocol 1.
Quantitative Data on Pemetrexed Efficacy in Animal Models
The following tables summarize quantitative data from various studies on the efficacy of pemetrexed in different mesothelioma animal models.
Table 1: Pemetrexed Efficacy in Xenograft Models
| Animal Model | Cell Line | Treatment | Dose and Schedule | Efficacy Endpoint | Result |
| SCID Mice | REN (human mesothelioma) | Pemetrexed | 150 mg/kg and 250 mg/kg | Tumor Growth Inhibition (Bioluminescence) | Dose-dependent reduction in tumor cell emissions. |
| SCID Mice | REN (human mesothelioma) | Pemetrexed | 150 mg/kg and 250 mg/kg | Increased Survival | Dose-dependent increase in survival compared to vehicle. |
| Nude Mice | MSTO-211H | Pemetrexed + Cisplatin | Not specified | Synergistic Growth Inhibition | Combination showed synergistic effects in vitro. |
| Nude Mice | NCI-H2052 | Pemetrexed | Not specified | In vitro Growth Inhibition | Pemetrexed inhibited the growth of the cell line. |
Table 2: Pemetrexed and Cisplatin Combination Efficacy in a Genetically Engineered Mouse Model
| Animal Model | Genetic Background | Treatment | Efficacy Endpoint | Result |
| CKO Mice | Bap1f/f, Nf2f/f, Cdkn2af/f | Cisplatin + Pemetrexed | Response to Chemotherapy | Demonstrated a response similar to human cohorts. |
Note on Patient-Derived Xenograft (PDX) Models: While PDX models are highly valuable, some studies have reported that pemetrexed, alone or in combination with cisplatin, did not significantly affect the growth of mesothelioma PDX models. This has been attributed to differences in folate metabolism between mice and humans. This highlights a crucial consideration when translating findings from murine models to clinical applications.
Conclusion
Animal models are indispensable tools for the preclinical evaluation of pemetrexed's efficacy in mesothelioma. Subcutaneous and orthotopic xenografts, PDX models, and GEMMs each offer unique advantages for studying different aspects of drug response. The detailed protocols and summarized data provided herein serve as a valuable resource for researchers aiming to design and interpret preclinical studies to further advance mesothelioma therapeutics. Careful consideration of the specific research question and the inherent characteristics of each model is paramount for obtaining clinically relevant and translatable results.
References
Protocol for Assessing Pemetrexed's Effect on Cell Cycle Progression
Application Note
Introduction
Pemetrexed is an antifolate chemotherapeutic agent that targets several key enzymes involved in purine and pyrimidine synthesis, including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1] By inhibiting these enzymes, pemetrexed disrupts the synthesis of DNA and RNA precursors, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] Understanding the precise effects of pemetrexed on cell cycle progression is crucial for optimizing its therapeutic use and for the development of novel combination therapies. This document provides detailed protocols for assessing the impact of pemetrexed on cell cycle distribution, the expression of key cell cycle regulatory proteins, and overall cell viability.
Mechanism of Action
Pemetrexed enters the cell and is converted to its active polyglutamated form. This active form inhibits multiple enzymes in the folate pathway, leading to a depletion of nucleotide pools necessary for DNA replication.[2] This metabolic disruption typically results in an accumulation of cells in the G1 or S phase of the cell cycle, although the specific phase of arrest can be cell-type dependent.[4] The cellular response to pemetrexed-induced DNA damage and replication stress often involves the activation of signaling pathways that control cell cycle checkpoints, including the ATR-Chk1 and p53 pathways.
Key Experimental Protocols
This section outlines the detailed methodologies for three key experiments to assess the effect of pemetrexed on cancer cells: Cell Viability MTT Assay, Cell Cycle Analysis by Flow Cytometry, and Western Blotting for Cell Cycle Proteins.
Cell Viability MTT Assay
This protocol determines the cytotoxic effect of pemetrexed on a cell population.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pemetrexed stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Pemetrexed Treatment: Prepare serial dilutions of pemetrexed in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of pemetrexed. Include a vehicle control (medium with DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each pemetrexed concentration relative to the vehicle control.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle following pemetrexed treatment.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Pemetrexed stock solution
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of pemetrexed (e.g., 0.08, 0.4, 2 µM) for a specific duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Proteins
This protocol examines the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest
-
Pemetrexed stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After pemetrexed treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Data Presentation
Table 1: Effect of Pemetrexed on Cell Cycle Distribution in A549 Lung Cancer Cells (48h Treatment)
| Pemetrexed (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 0.08 | 65.8 ± 2.5 | 25.1 ± 1.9 | 9.1 ± 1.2 |
| 0.4 | 75.3 ± 3.1 | 18.2 ± 1.5 | 6.5 ± 0.9 |
| 2.0 | 82.1 ± 3.5 | 10.4 ± 1.3 | 7.5 ± 1.0 |
Data are representative and may vary based on experimental conditions.
Table 2: Relative Protein Expression of Cell Cycle Regulators in A549 Cells after Pemetrexed Treatment (48h)
| Pemetrexed (µM) | Cyclin D1 | CDK4 | p21 |
| 0 (Control) | 1.00 | 1.00 | 1.00 |
| 0.4 | 0.65 | 0.72 | 2.50 |
| 2.0 | 0.40 | 0.55 | 4.10 |
Values are normalized to the control group and β-actin loading control.
Visualizations
Caption: Pemetrexed's mechanism leading to cell cycle arrest.
Caption: Experimental workflow for assessing pemetrexed's effects.
Caption: Signaling pathways activated by pemetrexed.
References
Troubleshooting & Optimization
Overcoming pemetrexed disodium solubility issues for in vitro studies
Welcome to the technical support center for pemetrexed disodium. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when preparing and using this compound solutions for in vitro experiments.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, several solvents can be used depending on the experimental requirements. Dimethyl sulfoxide (DMSO) is a common choice for creating a concentrated stock solution.[1][2] Alternatively, Dulbecco's phosphate-buffered saline (DPBS)[3] or 0.9% Sodium Chloride Injection (preservative-free)[4] are also suitable for initial reconstitution.
Q2: I'm observing precipitation when I dilute my this compound stock solution into my cell culture medium. What can I do?
A2: Precipitation upon dilution into aqueous solutions is a known issue with compounds that have limited aqueous solubility.[5] Here are some troubleshooting steps:
-
Lower the Final Concentration: The simplest approach is to reduce the final working concentration of this compound in your experiment.
-
Optimize Solvent Concentration: If using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent toxicity.
-
Gentle Warming: Gently warming the solution in a water bath (37-50°C) can aid in dissolution. However, avoid excessive heat to prevent degradation of the compound.
-
pH Adjustment: Pemetrexed's stability can be pH-dependent. The pH of the reconstituted solution is typically between 6.6 and 7.8. A pH below 6.0 can lead to significant degradation.
-
Use of a Different Diluent: If precipitation persists, consider preparing fresh dilutions directly into pre-warmed culture medium with vigorous mixing.
Q3: My this compound solution has changed color. Is it still usable?
A3: A color change, such as a browning of the solution, can indicate degradation. Oxidation is a primary degradation pathway for pemetrexed in aqueous solutions. It is recommended to prepare fresh solutions if any discoloration is observed. To minimize degradation, protect solutions from light and consider using antioxidants like N-acetylcysteine (NAC) for long-term storage studies.
Q4: How should I store my this compound stock and working solutions?
A4: Storage conditions are critical for maintaining the stability of this compound solutions.
-
Stock Solutions: For DMSO stock solutions, it is advisable to aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Reconstituted solutions in 0.9% NaCl or D5W are chemically stable for up to 24 hours at room temperature (25°C) and for longer periods when refrigerated (2-8°C).
-
Working Solutions: It is best practice to prepare aqueous working solutions fresh for each experiment to avoid degradation.
Q5: I've noticed microparticulates in my diluted pemetrexed solution, especially after refrigerated storage. What is the cause and how can I address this?
A5: The formation of microparticulates in diluted pemetrexed solutions, particularly when stored in PVC bags, has been reported. While the exact cause can be complex, it may be related to the drug's solubility limits in certain conditions. To address this, you can:
-
Use Polyolefin Containers: Switching from PVC to polyolefin infusion bags may reduce the formation of these particulates.
-
Limit Refrigerated Storage: Limiting the refrigerated storage of diluted solutions to 24 hours can help minimize particulate formation.
-
In-line Filtration: Using an administration line with a 0.2 µm microfilter can be employed to remove particulates before use in an experiment, without significant adsorption of the drug.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility and Reconstitution of this compound
| Solvent/Diluent | Concentration | Notes | Reference |
| DMSO | 4 mg/mL | Initial stock solution | |
| Dulbecco's PBS | 1 mg/mL | Initial dissolution | |
| 0.9% Sodium Chloride Injection | 25 mg/mL | Reconstitution of lyophilized powder | |
| Water | Freely Soluble | General solubility | |
| Methanol | Soluble | General solubility | |
| Ethanol | Practically Insoluble | General solubility |
Table 2: Stability of this compound Solutions
| Solution | Storage Temperature | Stability Duration | Container | Reference |
| Reconstituted in 0.9% NaCl or D5W | 2-8°C (Refrigerated) | Up to 24 hours | Vial/Infusion Bag | |
| Reconstituted in 0.9% NaCl or D5W | 25°C (Room Temperature) | Up to 24 hours | Vial/Infusion Bag | |
| Diluted in 0.9% NaCl or D5W | 2-8°C (Refrigerated) | Chemically stable for up to 31 days, but microparticulates may form after 24 hours in PVC bags. | PVC Bags | |
| Diluted in 0.9% NaCl or D5W | Room Temperature | Chemically stable for 2 days. | PVC Bags | |
| Pemetrexed Diarginine Concentrate | 2-8°C (Refrigerated) | Physicochemically stable for up to 4 days. | Glass Vials | |
| Pemetrexed Diarginine Concentrate | Room Temperature | Physicochemically stable for 1 day. | Glass Vials |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 4 mg/mL).
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Warming (Optional): If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes.
-
Sterile Filtration (Optional): If required for the application, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Cell Proliferation Assay (MTT/WST-1)
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
This compound working solutions (freshly diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., DMSO for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed a suspension of growing cells into each well of a 96-well plate at a predetermined density (e.g., 4x10³ cells/well).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the pemetrexed solutions at various concentrations. Include untreated control wells.
-
Incubation: Incubate the treated plates for the desired exposure time (e.g., 72 hours).
-
Addition of Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
For WST-1: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
For WST-1: The colored formazan product is soluble in the culture medium.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, with a reference wavelength of 630 nm) using a microplate reader.
-
Data Analysis: Express cytotoxicity as the percentage of cell survival relative to untreated controls and calculate the IC₅₀ (the concentration required to inhibit cell growth by 50%).
Visualizations
The following diagrams illustrate key concepts related to this compound.
Caption: Mechanism of action of pemetrexed.
Caption: General experimental workflow for in vitro studies.
References
Identifying and characterizing pemetrexed degradation products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the identification and characterization of pemetrexed degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pemetrexed?
Pemetrexed primarily degrades through two main pathways: oxidation and hydrolysis.[1][2][3][4] Oxidation is often the main mechanism in aqueous solutions, leading to the formation of several degradants.[5] Hydrolysis can also occur, particularly under acidic or alkaline conditions.
Q2: What are the major degradation products of pemetrexed?
Forced degradation studies have identified several key degradation products. Seven major degradants have been isolated and characterized, with six resulting from oxidation and one from hydrolysis. Known degradation products include α-hydroxy lactams, keto-pemetrexed, and oxidative dimers. Under acidic conditions, decarboxylation can lead to the formation of des-glutamate and glutamic acid.
Q3: What analytical techniques are recommended for analyzing pemetrexed and its degradation products?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and validated technique for separating and quantifying pemetrexed and its related substances. Ultra-Performance Liquid Chromatography (UPLC) can also be used for faster analysis and improved resolution. For structural elucidation of unknown degradation products, techniques like Mass Spectrometry (MS), tandem mass spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Troubleshooting Guide
Issue 1: Poor separation of pemetrexed from its degradation products.
-
Possible Cause: The HPLC method is not optimized to be stability-indicating.
-
Solution:
-
Adjust Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to resolve all peaks.
-
Optimize pH: The pH of the mobile phase buffer can significantly impact the retention and selectivity of acidic and basic analytes. Experiment with different pH values (e.g., pH 4.5 or 5.0).
-
Change Column Chemistry: If using a standard C18 column, consider a different stationary phase, such as a C8 column or one with a different bonding technology (e.g., Zorbax SB C8 or X-Bridge C18).
-
Adjust Temperature: Controlling the column temperature (e.g., at 30°C) can improve peak shape and reproducibility.
-
Issue 2: Difficulty in identifying unknown peaks in the chromatogram.
-
Possible Cause: A new or unexpected degradation product has formed.
-
Solution:
-
LC-MS Analysis: Couple the HPLC system to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This provides crucial information about its molecular weight.
-
Tandem MS (MS/MS): Perform fragmentation analysis on the unknown peak to gain insights into its chemical structure.
-
Isolation and NMR: For definitive structural elucidation, isolate the impurity using preparative HPLC and analyze it using 1D and 2D NMR techniques.
-
Issue 3: Inconsistent or low levels of degradation in forced degradation studies.
-
Possible Cause: Stress conditions are not severe enough or are inappropriate for inducing degradation.
-
Solution:
-
Increase Stressor Concentration or Duration: The goal is to achieve a target degradation of 5-20%. If degradation is low, increase the concentration of the acid, base, or oxidizing agent, or extend the exposure time.
-
Elevate Temperature: For thermal and hydrolytic degradation, increasing the temperature (e.g., refluxing at 60°C) can accelerate the reaction.
-
Ensure Proper Exposure: For photolytic studies, ensure the sample is directly exposed to a controlled light source (e.g., UV light at 254 nm) in a photostability chamber.
-
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of Pemetrexed
This protocol outlines the conditions for subjecting pemetrexed to various stressors to generate its degradation products, as mandated by ICH guidelines.
1. Stock Solution Preparation:
-
Prepare a stock solution of pemetrexed disodium in a suitable solvent (e.g., water) at a concentration of approximately 1 mg/mL.
-
Prepare working solutions by diluting the stock to a final concentration of about 25-150 µg/mL for the stress studies.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the working solution with an equal volume of 0.2 N HCl. Incubate at room temperature for up to 80 hours. Before analysis, neutralize samples with an equivalent amount of 0.2 N NaOH.
-
Base Hydrolysis: Mix the working solution with an equal volume of 0.2 N NaOH. Incubate at room temperature for up to 60 hours. Neutralize samples with an equivalent amount of 0.2 N HCl before analysis.
-
Oxidative Degradation: Mix the working solution with an equal volume of 0.5% H₂O₂. Incubate at room temperature for up to 7 hours.
-
Thermal Degradation: Reflux the working solution at 60°C for a specified period, taking samples at various time points.
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) in a photostability chamber. Wrap a control sample in aluminum foil to shield it from light.
3. Sample Analysis:
-
Analyze all stressed samples, including a non-stressed control, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a typical starting point for an HPLC method capable of separating pemetrexed from its degradation products. Method optimization will likely be required.
| Parameter | Value |
| HPLC System | System with a UV/Photodiode Array (PDA) detector |
| Column | Reversed-phase Zorbax SB C8 (4.6 x 150mm, 3.5µm) or ODS C18 (250x4.6 mm, 5µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., 0.17% glacial acetic acid, pH 5.3) and acetonitrile |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | Ambient or controlled at 30°C |
| Detection Wavelength | 228 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes the extent of pemetrexed degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Ref. |
| Acidic | 0.2 N HCl | 80 hours | Room Temp. | Not specified, degradation observed | |
| Basic | 0.2 N NaOH | 60 hours | Room Temp. | Degradation observed | |
| Oxidative | 0.5% H₂O₂ | 7 hours | Room Temp. | Major degradation observed | |
| Thermal | Water | 48 hours | 60°C | Degradation observed | |
| Photolytic | UV Light (254 nm) | 48 hours | N/A | Degradation observed |
Note: Specific degradation percentages are often not published in detail; studies typically aim for 5-20% degradation to demonstrate method suitability.
Visualizations
References
Troubleshooting inconsistent results in pemetrexed cytotoxicity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in pemetrexed cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My IC50 values for pemetrexed are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values in pemetrexed cytotoxicity assays can arise from several factors, ranging from procedural variability to the inherent biological complexity of the system. Here are the most common culprits and how to address them:
-
Cell Culture Conditions:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to significant variability. Ensure a homogenous single-cell suspension before plating and use a calibrated multichannel pipette for seeding.[1]
-
Cell Passage Number and Health: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.
-
Mycoplasma Contamination: Mycoplasma can alter cellular metabolism and drug response. Regularly test your cell lines for contamination.
-
-
Assay Protocol and Reagents:
-
Folate Concentration in Media: Pemetrexed's activity is competitively inhibited by folates present in the cell culture medium.[2][3] Using different media formulations or even different lots of the same medium can alter folate levels and impact results.
-
Pemetrexed Preparation and Stability: Pemetrexed stability can be affected by the solvent, storage conditions, and the pH of the final solution.
-
Solution: Prepare fresh dilutions of pemetrexed from a concentrated stock for each experiment. If storing, aliquot and freeze at -20°C or below and avoid repeated freeze-thaw cycles. Ensure the final pH of the culture medium containing pemetrexed is stable, as a pH below 6 can cause significant degradation.
-
-
Incubation Time: The duration of drug exposure can significantly influence the IC50 value. A 72-hour incubation is common for pemetrexed assays. Shorter or longer times will yield different results.
-
Assay Type: Different cytotoxicity assays (e.g., MTT, SRB, CellTiter-Glo) measure different cellular endpoints (metabolic activity, total protein, ATP levels). Results are not always directly comparable between assay types.
-
-
Biological Factors:
-
Expression of Pemetrexed Targets and Transporters: The cytotoxic effect of pemetrexed is dependent on the expression levels of its target enzymes (e.g., thymidylate synthase - TS) and the reduced folate carrier (RFC1) for cellular uptake. Variations in the expression of these proteins between cell lines or even within a heterogeneous population can lead to differing sensitivities.
-
Q2: I am observing high background or false positives in my MTT assay with pemetrexed. What could be the cause?
High background in an MTT assay can be caused by several factors unrelated to cell viability:
-
Compound Precipitation: At high concentrations, pemetrexed may precipitate out of solution. These precipitates can interact with the MTT reagent, leading to a false positive signal.
-
Solution: Visually inspect the wells, especially at the highest concentrations, for any signs of precipitation. Determine the solubility of pemetrexed in your specific culture medium.
-
-
Direct Chemical Interference: The chemical structure of pemetrexed might directly reduce the MTT tetrazolium salt to formazan, independent of cellular metabolic activity.
-
Solution: Run a control plate with pemetrexed in cell-free medium to check for any direct reaction with the MTT reagent.
-
-
Media Components: Phenol red in some culture media can interfere with absorbance readings.
-
Solution: If high background persists, consider using a phenol red-free medium for the assay.
-
Q3: My cells seem to be resistant to pemetrexed, even at high concentrations. Why might this be?
Apparent resistance to pemetrexed in vitro can be due to experimental artifacts or true biological resistance:
-
High Folate in Culture Medium: As mentioned in Q1, high levels of folic acid in standard culture media (like RPMI-1640) can outcompete pemetrexed for cellular uptake and target binding, masking its cytotoxic effects.
-
Solution: This is a critical and common issue. Switch to a low-folate or folate-free medium for the duration of the drug treatment. Alternatively, perform a wash step with PBS and replace the standard medium with a low-folate medium before adding pemetrexed.
-
-
Biological Resistance Mechanisms: The cell line you are using may have intrinsic or acquired resistance to pemetrexed. The primary mechanisms include:
-
Low expression of the reduced folate carrier (RFC1): This transporter is crucial for getting pemetrexed into the cell.
-
High expression of thymidylate synthase (TS): As the primary target, increased levels of TS can overcome the inhibitory effect of pemetrexed.
-
Decreased activity of folylpolyglutamate synthetase (FPGS): This enzyme is required to polyglutamylate pemetrexed inside the cell, which traps it intracellularly and increases its inhibitory activity.
-
Activation of alternative signaling pathways: For example, activation of the PI3K/Akt pathway has been associated with pemetrexed resistance.
-
Pemetrexed IC50 Data in Various Cancer Cell Lines
The following table summarizes representative IC50 values for pemetrexed in different cancer cell lines, as determined by a 72-hour MTT assay. Note the variability in sensitivity across different cell types.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNU-601 | Gastric Cancer | 17 | |
| SNU-16 | Gastric Cancer | 32 | |
| SNU-1 | Gastric Cancer | 36 | |
| SNU-484 | Gastric Cancer | 110 | |
| SNU-638 | Gastric Cancer | 220 | |
| SNU-668 | Gastric Cancer | 310 | |
| SNU-5 | Gastric Cancer | 10,700 | |
| SNU-620 | Gastric Cancer | >50,000 |
Experimental Protocols
General Protocol for Pemetrexed Cytotoxicity (MTT Assay)
This protocol is a general guideline and may require optimization for specific cell lines.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Dilute the cell suspension to the desired seeding density in complete culture medium. This should be optimized for your cell line to ensure they are still in logarithmic growth at the end of the assay.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Pemetrexed Treatment:
-
Prepare a 2X stock solution of pemetrexed at various concentrations in the appropriate cell culture medium. It is recommended to perform serial dilutions.
-
Optional but recommended for pemetrexed: Gently aspirate the medium from the wells, wash once with sterile PBS, and add 100 µL of low-folate medium.
-
Add 100 µL of the 2X pemetrexed solutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C and 5% CO2, allowing for the formation of formazan crystals. The incubation time should be sufficient to see visible purple precipitates.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the pemetrexed concentration and use a non-linear regression analysis to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Pemetrexed's Core Mechanism of Action
Pemetrexed is a multi-targeted antifolate drug. It is transported into the cell primarily by the reduced folate carrier (RFC). Inside the cell, it is polyglutamylated by the enzyme folylpolyglutamate synthetase (FPGS), which traps the drug intracellularly and enhances its activity. The polyglutamated form of pemetrexed then inhibits three key enzymes in the de novo synthesis of purines and pyrimidines: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT). Inhibition of these enzymes leads to a depletion of nucleotide pools, disrupting DNA and RNA synthesis and ultimately causing cell cycle arrest and apoptosis.
Caption: Pemetrexed's mechanism of action.
Experimental Workflow for a Pemetrexed Cytotoxicity Assay
The following diagram illustrates a typical workflow for assessing the cytotoxicity of pemetrexed in a 96-well plate format.
Caption: Workflow for a pemetrexed MTT assay.
Troubleshooting Logic for Inconsistent Pemetrexed Assays
This decision tree outlines a logical approach to troubleshooting inconsistent results in pemetrexed cytotoxicity assays.
Caption: Troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adaptation of a chemosensitivity assay to accurately assess pemetrexed in ex vivo cultures of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pemetrexed-Induced Myelosuppression in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering pemetrexed-induced myelosuppression in animal models. The information is designed to offer practical guidance on mitigation strategies, experimental design, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing severe myelosuppression (neutropenia, thrombocytopenia) in our mouse model following pemetrexed administration. How can we mitigate this toxicity?
A1: Severe myelosuppression is a known dose-limiting toxicity of pemetrexed.[1][2] Several strategies can be implemented to reduce this side effect in animal models:
-
Vitamin B12 and Folic Acid Supplementation: This is the most common and effective strategy.[3][4] The rationale is that pemetrexed's toxicity is exacerbated by pre-existing folate and vitamin B12 deficiencies.[3] Supplementation helps to replenish the folate pools that are targeted by pemetrexed, thereby protecting normal rapidly dividing cells, including those in the bone marrow.
-
Leucovorin Rescue: Leucovorin (folinic acid) is a reduced form of folic acid that can bypass the metabolic block induced by pemetrexed. It is typically administered 24 hours after pemetrexed treatment to rescue normal cells from toxicity.
-
Granulocyte-Colony Stimulating Factor (G-CSF): For severe neutropenia, administration of G-CSF can be employed. G-CSF stimulates the proliferation and differentiation of neutrophil progenitor cells in the bone marrow, thus accelerating neutrophil recovery.
-
Thymidine Rescue: Preclinical evaluations have shown that thymidine can also be used as a rescue agent to ameliorate pemetrexed-related toxicity.
Q2: What are the recommended doses and schedules for vitamin supplementation in mice?
A2: While specific doses can vary between studies, a general guideline for vitamin supplementation in mice, extrapolated from clinical use and preclinical findings, is as follows:
-
Folic Acid: Administered in the diet or drinking water to provide a daily intake. Alternatively, daily oral gavage can be used.
-
Vitamin B12: Typically administered via intramuscular (IM) or subcutaneous (SC) injection.
For consistent results, it is recommended to start vitamin supplementation at least one week prior to the first dose of pemetrexed and continue throughout the study.
Q3: When should we consider using Leucovorin rescue and what is a typical protocol?
A3: Leucovorin rescue should be considered when high doses of pemetrexed are required for anti-tumor efficacy, leading to significant myelosuppression. A typical protocol in a mouse xenograft model would involve:
-
Administering the therapeutic dose of pemetrexed.
-
24 hours post-pemetrexed administration, inject leucovorin intraperitoneally (IP) or intravenously (IV). The dose of leucovorin will need to be optimized for your specific animal model and pemetrexed dosage.
Q4: How do we assess the severity of myelosuppression in our animal models?
A4: A comprehensive assessment of myelosuppression involves several key measurements:
-
Complete Blood Counts (CBCs): Regularly collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) to monitor white blood cell (WBC) counts, absolute neutrophil counts (ANC), platelet counts (PLT), and red blood cell (RBC) counts. The nadir (lowest point) of these counts typically occurs 5-9 days post-chemotherapy.
-
Bone Marrow Analysis: At the end of the study, or at selected time points, bone marrow can be harvested from the femur or tibia. Cellularity can be assessed by histological examination (H&E staining) of bone sections. Flow cytometry can be used to quantify hematopoietic stem and progenitor cell populations.
-
Spleen Analysis: In rodents, the spleen is a site of extramedullary hematopoiesis. Spleen weight and cellularity can be assessed as indicators of hematopoietic stress and recovery.
Quantitative Data Summary
The following tables summarize representative quantitative data on the mitigation of pemetrexed-induced myelosuppression from preclinical studies.
Table 1: Effect of Vitamin Supplementation on Pemetrexed-Induced Hematologic Toxicity (Illustrative Data)
| Treatment Group | WBC Count (x10³/µL) | Absolute Neutrophil Count (x10³/µL) | Platelet Count (x10³/µL) |
| Vehicle Control | 8.5 ± 1.2 | 4.2 ± 0.8 | 850 ± 150 |
| Pemetrexed Alone | 2.1 ± 0.5 | 0.5 ± 0.2 | 250 ± 75 |
| Pemetrexed + Folic Acid & Vitamin B12 | 4.5 ± 0.9 | 2.0 ± 0.6 | 550 ± 120 |
Data are presented as mean ± standard deviation and are illustrative based on findings that vitamin supplementation significantly reduces hematologic toxicity.
Table 2: Efficacy of Leucovorin Rescue on Survival and Toxicity in a Mesothelioma Xenograft Model (Illustrative Data)
| Treatment Group | Median Survival (Days) | Body Weight Loss (%) | Grade 4 Neutropenia Incidence (%) |
| Vehicle Control | 20 | < 5% | 0% |
| Pemetrexed (High Dose) | 25 | > 20% | 80% |
| Pemetrexed (High Dose) + Leucovorin Rescue | 40 | < 10% | 20% |
This table illustrates that leucovorin rescue can improve survival and reduce toxicity associated with high-dose pemetrexed.
Experimental Protocols
Protocol 1: Induction of Pemetrexed Myelosuppression and Mitigation with Vitamin Supplementation in Mice
-
Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.
-
Acclimatization: Acclimatize animals for at least one week before the start of the experiment.
-
Vitamin Supplementation:
-
One week prior to pemetrexed administration, divide mice into two main groups: standard diet and vitamin-supplemented diet (or daily oral gavage of folic acid and IM/SC injections of vitamin B12).
-
-
Pemetrexed Administration:
-
Administer pemetrexed intraperitoneally (IP) at a dose determined from dose-finding studies to induce moderate to severe myelosuppression (e.g., 100-200 mg/kg).
-
-
Monitoring:
-
Monitor body weight and clinical signs of toxicity daily.
-
Perform serial blood collections (e.g., on days 0, 3, 5, 7, 10, and 14) for CBC analysis.
-
-
Endpoint Analysis:
-
At the end of the study, collect terminal blood samples, and harvest bone marrow and spleen for cellularity and flow cytometry analysis.
-
Protocol 2: Leucovorin Rescue in a Tumor-Bearing Mouse Model
-
Animal Model: Nude mice bearing human tumor xenografts (e.g., mesothelioma).
-
Tumor Implantation: Implant tumor cells subcutaneously and allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Treatment Groups:
-
Vehicle Control
-
Pemetrexed alone
-
Pemetrexed + Leucovorin
-
-
Drug Administration:
-
Administer pemetrexed IV or IP at a therapeutic dose.
-
24 hours after pemetrexed, administer leucovorin IP.
-
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity.
-
Perform periodic blood collections to assess myelosuppression.
-
-
Endpoint Analysis:
-
The primary endpoint is typically tumor growth delay or regression. Survival can also be an endpoint.
-
Visualizations
Caption: Pemetrexed inhibits key enzymes in folate metabolism, leading to myelosuppression.
Caption: A generalized workflow for preclinical evaluation of pemetrexed toxicity mitigation.
References
- 1. Critical appraisal of pemetrexed in the treatment of NSCLC and metastatic pulmonary nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Effects of Folic Acid and Vitamin B12 Supplementation on the Efficacy and Toxicity of Pemetrexed in the Management of Advanced Stage Non-Squamous Non-Small Cell Lung Cancer | Al-Rafidain Journal of Medical Sciences ( ISSN 2789-3219 ) [ajms.iq]
Technical Support Center: HPLC Method Development for Pemetrexed and Its Impurities
This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting HPLC methods for the separation of pemetrexed from its impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of pemetrexed.
| Problem | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Contamination in the HPLC system. | 1. Use a new or validated column. 2. Adjust the mobile phase pH; for pemetrexed, a pH around 3.8 to 6.5 is often used.[1][2] 3. Reduce the injection volume or sample concentration. 4. Flush the system with an appropriate solvent. |
| Baseline Drift or Noise | 1. Mobile phase not properly degassed. 2. Column temperature fluctuations. 3. Contaminated mobile phase or detector. | 1. Degas the mobile phase before use.[3] 2. Use a column oven to maintain a consistent temperature.[4][5] 3. Use fresh, HPLC-grade solvents and flush the detector. |
| Poor Resolution Between Pemetrexed and Impurities | 1. Inadequate mobile phase composition. 2. Incorrect column selection. 3. Flow rate is too high or too low. | 1. Optimize the mobile phase composition, including the organic modifier and buffer concentration. Both isocratic and gradient elution methods have been successfully used. 2. A C18 or C8 column is commonly used; consider a phenyl column for alternative selectivity. 3. Adjust the flow rate; a typical range is 0.8 to 2.0 mL/min. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Column temperature variations. 3. Pump malfunction or leaks. | 1. Ensure accurate and consistent mobile phase preparation. 2. Maintain a constant column temperature using a column oven. 3. Check the HPLC system for leaks and ensure the pump is functioning correctly. |
| Ghost Peaks | 1. Contamination in the sample or mobile phase. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol and inject a blank solvent between samples. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting point for developing an HPLC method for pemetrexed?
A1: A good starting point is a reversed-phase method using a C18 or C8 column. A mobile phase consisting of a phosphate or acetate buffer and acetonitrile is commonly employed. Detection is typically performed using a UV detector at a wavelength between 225 nm and 254 nm.
Q2: How can I ensure my method is stability-indicating?
A2: To develop a stability-indicating method, you must perform forced degradation studies. This involves subjecting pemetrexed to stress conditions such as acid, base, oxidation, heat, and light to generate degradation products. The HPLC method should then be able to separate the main pemetrexed peak from all the degradation product peaks.
Q3: What are the common impurities of pemetrexed?
A3: Pemetrexed impurities can be process-related or degradation products. Some known impurities include Dimer-1, Dimer-2, N-Methyl Pemetrexed, Pemetrexed diethyl ester, and various oxidation products.
Q4: What is the importance of pH control in the mobile phase?
A4: The pH of the mobile phase is critical for achieving good peak shape and resolution for ionizable compounds like pemetrexed. The pH should be controlled to ensure consistent ionization of the analyte and any acidic or basic impurities. For pemetrexed analysis, a pH in the range of 3.0 to 6.5 is often used.
Q5: Should I use an isocratic or gradient elution method?
A5: Both isocratic and gradient elution methods have been successfully developed for pemetrexed and its impurities. Isocratic methods are simpler and more robust, while gradient methods are often necessary to separate a complex mixture of impurities with different polarities in a reasonable run time.
Experimental Protocols
Method 1: Isocratic RP-HPLC Method
This method is suitable for the routine quantitative analysis of pemetrexed.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Zorbax SB C8 (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11 v/v).
-
Flow Rate: 2.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase.
Method 2: Gradient RP-HPLC Method for Impurity Profiling
This method is designed to separate pemetrexed from a wide range of process-related and degradation impurities.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Hypersil BDS C18 (100 x 4.6 mm, 3 µm).
-
Mobile Phase A: 0.02 M sodium dihydrogen phosphate with 0.1% formic acid, adjusted to pH 3.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 15% B
-
15-25 min: 25% B
-
25-40 min: 8% B
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 27°C.
-
Detection Wavelength: 240 nm.
-
Diluent: Methanol:water (1:1 v/v).
Data Presentation
Table of HPLC Method Parameters
| Parameter | Method 1 (Isocratic) | Method 2 (Gradient) | Method 3 (Isocratic) |
| Column | Zorbax SB C8 (150 x 4.6 mm, 3.5 µm) | Hypersil BDS C18 (100 x 4.6 mm, 3 µm) | Kromasil C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.17% glacial acetic acid (pH 5.3) and acetonitrile (89:11 v/v) | A: 0.02M NaH2PO4 with 0.1% HCOOH (pH 3.8) B: Acetonitrile | 20 mM dibasic phosphate buffer (pH 6.5) and acetonitrile (88:12 v/v) |
| Elution Mode | Isocratic | Gradient | Isocratic |
| Flow Rate | 2.0 mL/min | 1.2 mL/min | Not Specified |
| Detection Wavelength | 230 nm | 240 nm | 254 nm |
| Column Temperature | 30°C | 27°C | Ambient |
Visualizations
Caption: Workflow for HPLC method development for pemetrexed analysis.
References
Addressing analytical challenges in pemetrexed microdosing studies
Welcome to the technical support center for analytical challenges in pemetrexed microdosing studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in pemetrexed microdosing studies?
A1: The primary analytical challenges stem from the extremely low concentrations of pemetrexed in biological matrices following a microdose.[1][2] This necessitates highly sensitive bioanalytical methods, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS), to achieve the required lower limit of quantification (LLOQ).[1][3] Key challenges include:
-
Achieving sufficient sensitivity (low LLOQ): Detecting picogram or low nanogram levels of pemetrexed requires optimized instrumentation and methods.[1]
-
Mitigating matrix effects: Endogenous components in plasma can interfere with the ionization of pemetrexed, leading to ion suppression or enhancement and affecting accuracy and precision.
-
Developing robust sample preparation: Efficient extraction of pemetrexed from the biological matrix is crucial for concentrating the analyte and removing interfering substances.
-
Ensuring analyte stability: Pemetrexed and its metabolites can be susceptible to degradation during sample collection, processing, and storage.
-
Quantification of polyglutamated metabolites: Pemetrexed is converted intracellularly to active polyglutamate forms, which are important to measure for understanding its pharmacological activity but present additional analytical complexities.
Q2: Why is LC-MS/MS the preferred method for pemetrexed microdosing analysis?
A2: LC-MS/MS is the preferred method due to its high sensitivity, selectivity, and specificity. It allows for the accurate quantification of low concentrations of pemetrexed and its metabolites in complex biological matrices like plasma. The technique combines the separation power of liquid chromatography with the precise detection capabilities of mass spectrometry.
Q3: What is a typical LLOQ for pemetrexed in human plasma for a microdosing study?
A3: For microdosing studies, a highly sensitive assay is required. A validated UPLC-MS/MS method has been developed with a lower limit of quantification (LLOQ) of 0.0250 µg/L (25 pg/mL) for pemetrexed in human plasma. Another study reported an LLOQ of 0.2 nmol/L for pemetrexed.
Q4: How can matrix effects be identified and minimized?
A4: Matrix effects, which can suppress or enhance the analyte signal, are a significant concern in LC-MS/MS bioanalysis. They can be identified by performing a post-column infusion experiment or by calculating the matrix factor using pre- and post-extraction spiked samples. Strategies to minimize matrix effects include:
-
Optimizing sample preparation: Employing more selective techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) over simple protein precipitation can significantly reduce matrix interferences.
-
Chromatographic separation: Modifying the LC gradient, using a different column chemistry, or adjusting the mobile phase pH can help separate pemetrexed from co-eluting matrix components.
-
Use of a stable isotope-labeled internal standard (SIL-IS): A SIL-IS, such as [¹³C₅]-pemetrexed, co-elutes with the analyte and experiences similar matrix effects, thereby compensating for variations in ionization.
Q5: What are the key considerations for sample handling and stability?
A5: Pemetrexed stability is crucial for accurate quantification. Pemetrexed is generally stable in infusion solutions and reconstituted forms for extended periods under refrigerated and room temperature conditions. However, long-term storage of admixtures at refrigerated temperatures may lead to the formation of microparticulates. For plasma samples, it is essential to establish stability under various conditions, including freeze-thaw cycles and storage at different temperatures. One study demonstrated that pemetrexed in spiked plasma is stable for at least 14 months at -40°C and for 7 days at room temperature and 4°C.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Poor Peak Shape / Lack of Reproducibility | 1. Matrix Effects: Co-eluting endogenous components interfering with ionization. 2. Suboptimal Chromatography: Inadequate separation from interfering components. 3. Analyte Interaction with Column: Secondary interactions with the stationary phase. | 1. Evaluate Matrix Effects: Conduct a post-column infusion experiment to identify ion suppression/enhancement zones. 2. Optimize Sample Preparation: Switch from protein precipitation to a more robust method like SPE or LLE. 3. Adjust Chromatographic Conditions: Modify the mobile phase gradient, try a different column chemistry (e.g., phenyl-hexyl), or adjust the mobile phase pH. |
| Inaccurate or Imprecise Quantitative Results | 1. Matrix Effects: Inconsistent ion suppression or enhancement across samples. 2. Improper Internal Standard (IS) Use: The IS may not be adequately compensating for variability. 3. Calibration Curve Issues: Non-linearity, poor accuracy, or precision of calibrators. | 1. Use a Stable Isotope-Labeled IS: A SIL-IS is the gold standard for compensating for matrix effects. 2. Assess Matrix Factor: Quantify the extent of matrix effects. 3. Re-evaluate Sample Preparation: Ensure consistent and high recovery. 4. Prepare Fresh Calibration Standards: Ensure the accuracy of your calibration curve. |
| Failure to Achieve Required LLOQ | 1. Significant Ion Suppression: Matrix components suppressing the pemetrexed signal. 2. Inefficient Sample Extraction/Concentration: Low recovery of pemetrexed during sample preparation. 3. Suboptimal MS/MS Parameters: Fragmentation and other MS settings not fully optimized. | 1. Improve Sample Clean-up: Use a more rigorous extraction method (e.g., SPE) to reduce matrix components. 2. Optimize MS/MS Parameters: Perform tuning and optimization of the mass spectrometer for pemetrexed. 3. Increase Sample Volume: If possible, increase the initial plasma volume for extraction. |
| Low Analyte Recovery | 1. Inefficient Extraction Method: The chosen sample preparation technique is not effectively extracting pemetrexed. 2. Improper pH during Extraction: The pH of the sample or extraction solvents may not be optimal for pemetrexed recovery. 3. Analyte Adsorption: Pemetrexed may be adsorbing to plasticware. | 1. Optimize SPE Method: Experiment with different SPE sorbents, wash solutions, and elution solvents. 2. Adjust pH: Ensure the pH conditions favor the extraction of pemetrexed. 3. Use Low-Binding Tubes: Employ polypropylene or other low-binding microcentrifuge tubes and plates. |
Quantitative Data Summary
Table 1: Bioanalytical Method Parameters for Pemetrexed Quantification
| Parameter | Value | Matrix | Method | Reference |
| Lower Limit of Quantification (LLOQ) | 0.0250 µg/L | Human Plasma (EDTA) | UPLC-MS/MS | |
| 0.9 fmol/µL | Human Plasma | MALDI-QqQ-MS/MS | ||
| 0.2 nmol/L | Human Plasma | LC-MS/MS | ||
| Upper Limit of Quantification (ULOQ) | 25.0 µg/L | Human Plasma (EDTA) | UPLC-MS/MS | |
| 60 fmol/µL | Human Plasma | MALDI-QqQ-MS/MS | ||
| Extraction Recovery (Pemetrexed) | 59 ± 1% | Human Plasma (EDTA) | SPE | |
| 30% - 67% | Human Plasma | Not Specified | ||
| Extraction Recovery (Internal Standard) | 55 ± 5% ([¹³C₅]-Pemetrexed) | Human Plasma (EDTA) | SPE | |
| Within-day Precision (CV%) | < 8.8% | Human Plasma (EDTA) | UPLC-MS/MS | |
| < 15% | Human Plasma | LC-MS/MS | ||
| Between-day Precision (CV%) | < 8.8% | Human Plasma (EDTA) | UPLC-MS/MS | |
| < 15% | Human Plasma | LC-MS/MS | ||
| Accuracy | 96.5% | Human Plasma (EDTA) | UPLC-MS/MS | |
| < 15% CV | Human Plasma | LC-MS/MS |
Table 2: Stability of Pemetrexed in Spiked Human Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) | Reference |
| Room Temperature | 7 days | 99.3 ± 2.4 | |
| 4°C | 7 days | 94.9 ± 6.3 | |
| -40°C | 14 months | 108 ± 4.8 | |
| Three Freeze-Thaw Cycles | - | 107 ± 5.5 |
Experimental Protocols
1. Protocol: Solid-Phase Extraction (SPE) for Pemetrexed from Human Plasma
This protocol is adapted from a validated method for microdosing studies.
Materials:
-
Human plasma (EDTA) samples
-
[¹³C₅]-Pemetrexed internal standard (IS) solution
-
Phosphoric acid
-
Methanol
-
Water (UPLC-grade)
-
SPE cartridges (e.g., Oasis MAX)
-
SPE manifold
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 250 µL of plasma, add 25 µL of the [¹³C₅]-pemetrexed IS solution.
-
Add 250 µL of 4% phosphoric acid in water.
-
Vortex mix for 10 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte and IS with 1 mL of an appropriate elution solvent (e.g., a mixture of methanol and formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the UPLC-MS/MS system.
-
2. Protocol: UPLC-MS/MS Analysis of Pemetrexed
This protocol provides a starting point for chromatographic and mass spectrometric conditions.
UPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 85% A and 15% B, hold for 3.5 min. From 3.6 to 4.5 min, ramp to 35% A and 65% B. Return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pemetrexed (Quantifier): m/z 428.08 → 281.06
-
Pemetrexed (Qualifier): m/z 428.08 → 163.00
-
[¹³C₅]-Pemetrexed (IS): m/z 433.10 → 281.01
-
-
Optimization: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
Visualizations
Caption: Pemetrexed mechanism of action and polyglutamation pathway.
Caption: General workflow for bioanalytical sample preparation and analysis.
Caption: Troubleshooting logic for low sensitivity in pemetrexed bioanalysis.
References
- 1. Highly sensitive quantification of pemetrexed in human plasma using UPLC‐MS/MS to support microdosing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly sensitive quantification of pemetrexed in human plasma using UPLC-MS/MS to support microdosing studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an improved liquid chromatography-mass spectrometry method for the determination of pemetrexed in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing and Interpreting Off-Target Effects of Pemetrexed in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pemetrexed. It focuses on identifying, managing, and interpreting potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
FAQ 1: What are the known primary targets of pemetrexed?
Pemetrexed is a multi-targeted antifolate agent. Its primary mechanism of action involves the inhibition of several key enzymes in the folate metabolic pathway, which are crucial for the synthesis of purine and pyrimidine nucleotides, essential for DNA and RNA replication. The primary targets are:
-
Glycinamide Ribonucleotide Formyltransferase (GARFT) [1]
By inhibiting these enzymes, pemetrexed disrupts the production of nucleotide precursors, leading to cell cycle arrest and apoptosis in rapidly dividing cells.
FAQ 2: Are there any known direct off-target effects of pemetrexed on protein kinases?
Currently, there is a lack of publicly available, comprehensive data detailing direct binding interactions and inhibitory concentrations (IC50 values) of pemetrexed with a wide range of protein kinases. While some studies suggest that pemetrexed can modulate signaling pathways involving kinases, this is often considered a downstream consequence of its on-target effects on folate metabolism or a part of the cellular stress response, rather than direct kinase inhibition. Researchers observing unexpected kinase-related signaling changes should consider these effects may be indirect.
FAQ 3: My experiment shows unexpected activation of the PI3K/Akt signaling pathway after pemetrexed treatment. Is this a known off-target effect?
Yes, several studies have reported the activation of the PI3K/Akt signaling pathway in response to pemetrexed treatment in non-small cell lung cancer (NSCLC) cell lines. Interestingly, this activation does not always correlate with increased cell survival and, in some contexts, has been linked to a pro-apoptotic role.
Possible Interpretations:
-
Cellular Stress Response: The activation of Akt could be a compensatory survival signal initiated by the cell in response to the metabolic stress induced by pemetrexed's on-target effects.
-
EGFR-Mediated Activation: Some evidence suggests that pemetrexed can induce an epidermal growth factor receptor (EGFR)-mediated activation of the Akt pathway.
-
Pro-Apoptotic Signaling: In certain cellular contexts, sustained Akt activation can lead to S-phase arrest and apoptosis, contributing to pemetrexed's cytotoxic effects.
Troubleshooting Steps:
-
Confirm Akt Activation: Use Western blotting to verify the phosphorylation of Akt (at Ser473 and Thr308) and its downstream targets like GSK3β and mTOR.
-
Inhibit PI3K/Akt: To determine if this pathway activation is essential for the observed cellular phenotype, use well-characterized PI3K inhibitors (e.g., wortmannin, LY294002) or Akt-specific siRNAs in conjunction with pemetrexed treatment.
-
Assess Downstream Effects: Evaluate downstream markers of apoptosis (e.g., cleaved caspases, PARP cleavage) and cell cycle progression (e.g., cyclin levels) with and without PI3K/Akt inhibition to understand the functional consequence of this pathway's activation.
FAQ 4: We have observed changes in the Hedgehog signaling pathway in our pemetrexed-resistant cell line. Is this a recognized phenomenon?
Activation of the Hedgehog (HH) signaling pathway has been associated with acquired resistance to pemetrexed in NSCLC cells. Pemetrexed-resistant cells have shown increased expression of key HH pathway components such as SHH, GLI1, GLI2, GLI3, and PTCH1.
Possible Interpretations:
-
Resistance Mechanism: The upregulation of the Hedgehog pathway may serve as a bypass mechanism that promotes cell survival and proliferation, thereby counteracting the cytotoxic effects of pemetrexed.
-
Therapeutic Target: The dependence of resistant cells on this pathway suggests that inhibiting Hedgehog signaling could be a strategy to overcome pemetrexed resistance.
Troubleshooting Steps:
-
Quantify Pathway Activation: Use RT-qPCR to measure the mRNA levels of key Hedgehog pathway genes (SHH, GLI1, GLI2, GLI3, PTCH1) in both sensitive and resistant cell lines.
-
Inhibit Hedgehog Signaling: Treat pemetrexed-resistant cells with a Hedgehog pathway inhibitor (e.g., Gant61, vismodegib) and assess for restoration of sensitivity to pemetrexed through cell viability assays.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results with Pemetrexed
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Higher than expected cell viability or resistance. | Upregulation of pro-survival signaling pathways (e.g., Hedgehog) as an off-target resistance mechanism. | 1. Profile the expression of key components of known resistance-associated pathways (e.g., Hedgehog, Akt) in your cell model. 2. If a pathway is upregulated, co-treat with pemetrexed and a specific inhibitor of that pathway to see if sensitivity is restored. |
| Lower than expected cell viability or unexpected cytotoxicity in a "control" cell line. | The cell line may have a unique dependency on a pathway that is indirectly affected by pemetrexed. | 1. Perform a broader analysis of signaling pathways (e.g., kinome profiling) to identify unanticipated changes. 2. Validate any identified pathway modulation with specific inhibitors. |
| Inconsistent results between different batches of experiments. | Variations in cell culture conditions (e.g., folate concentration in the media) can significantly impact pemetrexed's activity and potentially its off-target effects. | 1. Standardize cell culture media and supplements across all experiments. 2. Consider using folate-depleted media for more controlled studies of pemetrexed's effects. |
Guide 2: Interpreting Altered Gene or Protein Expression Profiles
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Upregulation of genes not directly related to folate metabolism. | Pemetrexed may be indirectly modulating transcription factors or signaling pathways that control the expression of these genes. | 1. Perform pathway analysis on the differentially expressed genes to identify enriched signaling pathways. 2. Validate the activation/inhibition of the identified pathways using techniques like Western blotting for key phosphorylated proteins. |
| Changes in the phosphorylation status of multiple kinases. | This could be an indirect consequence of cellular stress or modulation of a master regulatory kinase. Direct off-target binding to multiple kinases is less documented but possible. | 1. Perform a kinome-wide activity screen to get a broader picture of the affected kinases. 2. Use a Cellular Thermal Shift Assay (CETSA) to investigate direct binding of pemetrexed to candidate kinases. |
Experimental Protocols
Protocol 1: Kinome Profiling to Identify Pemetrexed-Induced Off-Target Effects
This protocol provides a general workflow for assessing changes in kinase activity in response to pemetrexed treatment using a peptide array-based platform.
1. Cell Culture and Treatment:
- Culture cells to 70-80% confluency.
- Treat cells with pemetrexed at a relevant concentration (e.g., IC50) and a vehicle control for a predetermined time course (e.g., 24, 48 hours).
- Harvest cells by scraping and wash with ice-cold PBS.
2. Lysate Preparation:
- Lyse cell pellets in a lysis buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA).
- Normalize all samples to the same protein concentration.
3. Kinase Assay (Using a Peptide Array Platform):
- Follow the manufacturer's protocol for the specific kinome profiling platform (e.g., PamChip®).
- Typically, this involves incubating the cell lysates with the peptide-coated microarray in the presence of ATP.
- The platform's software will detect and quantify the phosphorylation of the peptides.
4. Data Analysis:
- Normalize the data and perform statistical analysis to identify peptides with significantly altered phosphorylation levels between pemetrexed-treated and control samples.
- Use bioinformatics tools to map the identified peptides to their upstream kinases and analyze for enriched signaling pathways.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Deconvolution
This protocol outlines a general workflow for using CETSA to determine if pemetrexed directly binds to a specific protein of interest in intact cells.
1. Cell Culture and Treatment:
- Culture cells to a high density.
- Treat cells with a high concentration of pemetrexed and a vehicle control for a short duration (e.g., 1-2 hours) to allow for drug uptake without inducing significant downstream signaling changes.
2. Thermal Challenge:
- Aliquot the treated cell suspensions into PCR tubes.
- Heat the aliquots at a range of different temperatures for a short period (e.g., 3 minutes).
- Immediately cool the samples on ice.
3. Cell Lysis and Protein Separation:
- Lyse the cells by freeze-thaw cycles or another appropriate method.
- Separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
4. Protein Detection and Analysis:
- Collect the supernatant (soluble fraction).
- Analyze the amount of the target protein in the soluble fraction at each temperature using Western blotting or mass spectrometry.
- Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve between the pemetrexed-treated and control samples indicates direct target engagement.
Visualizations
Caption: On-target mechanism of pemetrexed action.
Caption: Pemetrexed's potential influence on the Akt pathway.
Caption: Hedgehog pathway activation in pemetrexed resistance.
Caption: General experimental workflow for CETSA.
Caption: General workflow for kinome profiling.
References
Pemetrexed Disodium Aqueous Solution Stability: A Technical Support Center
Welcome to the technical support center for the handling and stabilization of pemetrexed disodium in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: this compound primarily degrades via two main pathways: oxidation and hydrolysis.[1][2][3][4] Oxidation is considered the main mechanism of degradation in aqueous solutions.[5] Under oxidative stress, several degradation products can form, including α-hydroxy lactams, keto-pemetrexed, and oxidative dimers. Hydrolysis of the amide linkage can also occur, particularly under acidic conditions, leading to the formation of des-glutamate and glutamic acid.
Q2: My pemetrexed solution is changing color. What could be the cause?
A2: A color change, often appearing as a browning of the solution, can be an indication of chemical degradation, particularly oxidation. Studies have shown that the use of antioxidants, such as sodium sulfite, can be particularly effective in preventing this color change.
Q3: What is the optimal pH range for maintaining the stability of a this compound solution?
A3: The stability of this compound in aqueous solutions is highly pH-dependent. A pH range of 7.0 to 8.0 is recommended for optimal stability. Significant degradation has been observed at a pH below 6. The reconstituted solution of the commercial product typically has a pH between 6.6 and 7.8.
Q4: Can I do anything to my experimental setup to improve the stability of my pemetrexed solution?
A4: Yes. Since oxidation is a primary degradation pathway, minimizing the exposure of the solution to oxygen is critical. This can be achieved by purging the solution and the headspace of the container with an inert gas like nitrogen. Studies have shown that controlling dissolved oxygen levels to below 1 ppm and headspace oxygen to below 1% significantly improves stability.
Q5: I've observed particulate matter in my pemetrexed solution after refrigerated storage. Is this normal?
A5: The formation of microparticulates in pemetrexed solutions, particularly when stored in polyvinyl chloride (PVC) bags at refrigerated temperatures for extended periods (exceeding 24 hours), has been reported. While the solution may remain chemically stable, this physical instability is a concern. Limiting refrigerated storage to 24 hours can help minimize particulate formation. The use of polyolefin bags may mitigate this issue.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of pemetrexed concentration | Oxidative Degradation | • Add antioxidants such as N-acetylcysteine (NAC) or sodium sulfite to the formulation. • Deoxygenate the solution by purging with nitrogen. • Minimize headspace oxygen in the storage container by flushing with nitrogen. |
| Inappropriate pH | • Adjust the pH of the solution to a range of 7.0-8.0 using appropriate buffers. Avoid pH levels below 6.0. | |
| Solution discoloration (yellowing/browning) | Oxidative Degradation | • Incorporate sodium sulfite into the solution, which has been shown to be effective in preventing color change. • Protect the solution from light during storage and handling. |
| Formation of precipitates or particulates | Physical Instability | • If using PVC bags for storage, consider reducing the refrigerated storage time to less than 24 hours. • Consider using polyolefin containers instead of PVC. • For administration, the use of an in-line filter may be considered. |
| Inconsistent results in stability studies | Analytical Method Issues | • Ensure a validated, stability-indicating HPLC method is being used that can separate pemetrexed from its degradation products. • Check for proper sample handling and dilution procedures, as dilution can sometimes mask the presence of microprecipitates. |
Data on Optimal Formulation for Pemetrexed Injectable Solution
The following table summarizes the suggested optimal formulation parameters based on a study aimed at improving the stability of an injectable pemetrexed solution.
| Parameter | Optimal Value/Range | Purpose |
| N-Acetylcysteine (NAC) | 1.63 mg/mL | Antioxidant to prevent chemical degradation. |
| Sodium Sulfite | 0.06 mg/mL | Antioxidant to prevent color change. |
| pH | 7.0 - 8.0 | To minimize both hydrolysis and oxidation. |
| Dissolved Oxygen | Below 1 ppm | To reduce the rate of oxidation. |
| Headspace Oxygen | Below 1% | To further protect against oxidation. |
| Pemetrexed Concentration | Higher concentrations (e.g., 50 mg/mL) showed greater stability than lower concentrations (e.g., 12.5 mg/mL). | Higher drug concentration can reduce the relative impact of dissolved oxygen. |
Experimental Protocols
Forced Degradation Study of this compound
This protocol outlines a general framework for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile
-
pH meter and analytical balance
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column
2. Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl and incubate at room temperature. Withdraw samples at appropriate time points and neutralize with 0.2 N NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH and incubate at room temperature. Withdraw samples at appropriate time points and neutralize with 0.2 N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 0.5% H₂O₂ and incubate at room temperature. Withdraw samples at various intervals for analysis.
-
Thermal Degradation: Store the stock solution in a thermostatic oven at a controlled temperature (e.g., 70°C) and take samples at different time points.
-
Photolytic Degradation: Expose the stock solution to a controlled source of UV light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method. The method should be capable of separating the main pemetrexed peak from all degradation product peaks. A common detection wavelength is 228 nm.
Stability-Indicating HPLC Method
-
Column: Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic system using a mixture of a buffer (e.g., 10 mM ammonium acetate, pH 4.5) and acetonitrile.
-
Flow Rate: 1.0 - 2.0 mL/min
-
Detection: UV at 228 nm
-
Column Temperature: Ambient or controlled at 30°C
Visualizations
Caption: Primary degradation pathways of this compound.
References
- 1. Determination of the Degradation Chemistry of the Antitumor Agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. baertschiconsulting.com [baertschiconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Pemetrexed Disodium vs. Cisplatin: A Comparative Efficacy Analysis in A549 Lung Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of pemetrexed disodium and cisplatin on the A549 human lung adenocarcinoma cell line. The following sections detail the experimental data, methodologies, and affected signaling pathways to inform preclinical research and development.
Executive Summary
In the context of A549 lung cancer cells, experimental evidence suggests that cisplatin monotherapy exhibits greater cytotoxicity and pro-apoptotic activity compared to this compound monotherapy. While the combination of both drugs shows an intermediate effect on cell viability and apoptosis, it is the most potent inducer of autophagy. Pemetrexed, on the other hand, has been observed to promote cellular senescence. The distinct mechanisms of these two chemotherapeutic agents, particularly their differential impact on the RAF/MEK/ERK signaling pathway, underscore their unique cellular responses in this cell line.
Data Presentation
The following tables summarize the quantitative data from comparative studies on this compound and cisplatin in A549 cells.
| Treatment (72h) | Cell Viability (% of Control) | Reference |
| Control | 100% | [1][2] |
| Pemetrexed (100 nM) | ~85% | [1][2] |
| Cisplatin (200 nM) | ~45% | [1] |
| Pemetrexed (100 nM) + Cisplatin (200 nM) | ~60% |
Table 1: Comparative Cell Viability in A549 Cells. Data from WST-1 assays show that cisplatin is more effective at reducing cell viability as a monotherapy than pemetrexed.
| Treatment (72h) | Apoptotic Cells (%) | Reference |
| Control | ~5% | |
| Pemetrexed (100 nM) | ~15% | |
| Cisplatin (200 nM) | ~35% | |
| Pemetrexed (100 nM) + Cisplatin (200 nM) | ~25% |
Table 2: Induction of Apoptosis in A549 Cells. Annexin V-FITC/PI staining followed by flow cytometry reveals cisplatin as a more potent inducer of apoptosis compared to pemetrexed.
Note: The specific IC50 values for pemetrexed and cisplatin in A549 cells can vary depending on the experimental conditions, such as the duration of drug exposure.
Key Signaling Pathways
The differential efficacy of pemetrexed and cisplatin in A549 cells can be attributed to their distinct effects on key signaling pathways, particularly the RAF/MEK/ERK pathway, which is crucial for cell proliferation and survival.
Cisplatin monotherapy has been shown to be a potent inhibitor of the RAF/MEK/ERK signaling cascade in A549 cells. In contrast, pemetrexed monotherapy has been observed to activate this pathway. The combination of both drugs results in an intermediate inhibitory effect on this signaling cascade.
This suggests that cisplatin's superior cytotoxicity in A549 cells may be, in part, mediated by its strong suppression of this pro-survival pathway.
Figure 1: Differential Effects on RAF/MEK/ERK Pathway. A diagram illustrating the opposing effects of Cisplatin and Pemetrexed on the RAF/MEK/ERK signaling pathway in A549 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture
A549 human lung adenocarcinoma cells were maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (WST-1)
-
Cell Seeding: A549 cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Drug Treatment: The cells were then treated with this compound (100 nM), cisplatin (200 nM), or a combination of both for 72 hours. A control group with no drug treatment was also included.
-
WST-1 Reagent Addition: After the incubation period, WST-1 reagent was added to each well.
-
Incubation: The plates were incubated for a specified time (e.g., 1-4 hours) at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The cell viability was calculated as a percentage of the control group.
Figure 2: WST-1 Cell Viability Assay Workflow. A flowchart outlining the key steps of the WST-1 assay for assessing cell viability.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: A549 cells were seeded in culture plates and treated with this compound (100 nM), cisplatin (200 nM), or a combination of both for 72 hours.
-
Cell Harvesting: After treatment, both adherent and floating cells were collected.
-
Staining: The cells were washed and then resuspended in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: The cells were incubated in the dark at room temperature for a specified time (e.g., 15 minutes).
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive, PI-negative cells were identified as early apoptotic, while Annexin V-positive, PI-positive cells were considered late apoptotic or necrotic.
Figure 3: Annexin V-FITC/PI Apoptosis Assay Workflow. A flowchart detailing the procedure for quantifying apoptosis using Annexin V and PI staining.
References
- 1. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cisplatin and Pemetrexed Have Distinctive Growth-inhibitory Effects in Monotherapy and Combination Therapy on KRAS-dependent A549 Lung Cancer Cells | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
Pemetrexed vs. Methotrexate: A Comparative Analysis of DHFR Inhibition
A deep dive into the mechanisms, kinetics, and cellular effects of two pivotal antifolate drugs, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative performance in dihydrofolate reductase (DHFR) inhibition.
In the landscape of cancer chemotherapy, both pemetrexed and methotrexate stand as critical antifolate agents, exerting their cytotoxic effects by disrupting the folate-dependent pathways essential for nucleotide synthesis and cellular replication. While both drugs share a common target in dihydrofolate reductase (DHFR), a closer examination reveals significant differences in their enzymatic inhibition profiles, cellular pharmacology, and mechanisms of action. This guide provides a detailed comparative analysis of pemetrexed and methotrexate, focusing on their interaction with DHFR, supported by experimental data and detailed methodologies.
Executive Summary of Comparative Efficacy
Methotrexate has long been the archetypal DHFR inhibitor. However, pemetrexed distinguishes itself as a multi-targeted antifolate, inhibiting not only DHFR but also thymidylate synthase (TYMS) and glycinamide ribonucleotide formyltransferase (GARFT), key enzymes in the de novo synthesis of purines and pyrimidines.[1][2][3] This broader spectrum of activity contributes to its distinct clinical profile.
While methotrexate in its monoglutamate form is a highly potent inhibitor of DHFR, pemetrexed's inhibitory effect on DHFR is considered weaker in comparison.[4] However, the therapeutic efficacy of these drugs is profoundly influenced by their intracellular metabolism, specifically their conversion to polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). Pemetrexed is a more efficient substrate for FPGS, leading to rapid and extensive polyglutamylation.[5] These polyglutamated forms are retained within the cell for longer periods, significantly enhancing their inhibitory potency against their target enzymes.
Quantitative Comparison of DHFR Inhibition
The following table summarizes the key quantitative parameters for the inhibition of DHFR by pemetrexed and methotrexate.
| Parameter | Pemetrexed | Methotrexate | Reference |
| Apparent Ki for DHFR | >200 nM | 26 nM | |
| IC50 for DHFR | Weak inhibitor (40% inhibition at 200 nM) | 0.12 ± 0.07 µM | |
| Primary Cellular Target(s) | TYMS, GARFT, DHFR | DHFR | |
| FPGS Substrate Efficiency | High | Lower than Pemetrexed |
Mechanism of Action: A Tale of Two Antifolates
The fundamental mechanism of both drugs revolves around the depletion of tetrahydrofolate (THF) and its derivatives, which are essential one-carbon donors for the synthesis of nucleotides.
Methotrexate acts as a competitive inhibitor of DHFR, binding tightly to the enzyme's active site and preventing the reduction of dihydrofolate (DHF) to THF. This blockade leads to a depletion of the intracellular pool of reduced folates, thereby stalling DNA synthesis, repair, and cellular replication.
Pemetrexed , while also inhibiting DHFR, exerts its primary cytotoxic effects through the potent inhibition of TYMS and GARFT by its polyglutamated forms. Inhibition of TYMS directly blocks the synthesis of thymidylate, a crucial component of DNA. Inhibition of GARFT disrupts the de novo purine synthesis pathway. The effect of pemetrexed on DHFR is considered less significant to its overall pharmacological activity.
The differential targeting is visually represented in the following signaling pathway diagram.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key comparative experiments are provided below.
DHFR Inhibition Assay (Spectrophotometric)
This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Recombinant human DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay Buffer: 50 mM potassium phosphate, pH 7.5
-
Test compounds (pemetrexed and methotrexate)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of pemetrexed and methotrexate in the assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant DHFR enzyme, and NADPH.
-
Add the serially diluted test compounds or a vehicle control to the respective wells.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period (e.g., 10-20 minutes).
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Determine the concentration of the inhibitor that causes 50% inhibition (IC50) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation (Cytotoxicity) Assay
This assay determines the concentration of the drug required to inhibit the growth of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., NCI-H460 non-small cell lung cancer cells)
-
Complete cell culture medium
-
Pemetrexed and methotrexate
-
96-well cell culture plates
-
MTT or other viability reagent
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of pemetrexed and methotrexate in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the drugs. Include a vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for a few hours until formazan crystals form.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
The following diagram illustrates a typical experimental workflow for comparing the two drugs.
Resistance Mechanisms
Resistance to both antifolates can emerge through various mechanisms. For methotrexate, common resistance mechanisms include impaired transport into the cell, decreased polyglutamylation, and mutations in the DHFR enzyme that reduce drug affinity. Pemetrexed resistance can also be mediated by decreased expression of the reduced folate carrier (RFC) and FPGS, as well as increased expression of its target enzyme, TYMS. The distinct mechanisms of action suggest that cross-resistance between the two drugs may not always occur.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Distinct mechanistic activity profile of pralatrexate in comparison to other antifolates in in vitro and in vivo models of human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Unveiling Synergistic Antitumor Activity: An In Vitro Comparison of Pemetrexed and Gemcitabine
A comprehensive analysis of preclinical data demonstrates the enhanced efficacy of combining pemetrexed and gemcitabine in inhibiting cancer cell proliferation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of the combination's performance against individual drug treatments, supported by experimental data from in vitro studies on various cancer cell lines.
The combination of the antifolate metabolite pemetrexed and the nucleoside analog gemcitabine has shown significant synergistic effects in killing cancer cells across multiple studies. This synergy is largely dependent on the sequence of administration, with the administration of pemetrexed prior to gemcitabine consistently yielding the most potent cytotoxic effects. The underlying mechanisms for this enhanced activity include favorable modulation of the cell cycle, induction of apoptosis, and the upregulation of genes responsible for gemcitabine's cellular uptake and activation.
Comparative Efficacy: Single Agents vs. Combination
In vitro studies across pancreatic, bladder, and non-small cell lung cancer (NSCLC) cell lines have consistently demonstrated that the sequential combination of pemetrexed followed by gemcitabine results in a synergistic reduction in cell viability.
Cell Viability (MTT Assay)
The 50% inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for pemetrexed and gemcitabine as single agents and in combination, showcasing the enhanced effect of the combined therapy.
| Cell Line | Treatment | IC50 (µg/ml) | Reference |
| A549 (NSCLC) | Pemetrexed | 0.25 ± 0.03 | [1] |
| Gemcitabine | 0.13 ± 0.02 | [1] | |
| Calu-1 (NSCLC) | Pemetrexed | 34.13 ± 5.78 | [1] |
| Gemcitabine | 5.28 ± 1.25 | [1] | |
| Calu-6 (NSCLC) | Pemetrexed | 4.84 ± 1.10 | [1] |
| Gemcitabine | 1.66 ± 0.36 |
Studies have shown that sequential exposure of pancreatic cancer cell lines to pemetrexed followed by gemcitabine significantly reduces the IC50 of gemcitabine.
Cell Cycle Analysis
Flow cytometry analysis reveals that pemetrexed treatment leads to an accumulation of cells in the S phase of the cell cycle. This synchronization of the cell population in the phase where DNA synthesis is active makes them more susceptible to the effects of gemcitabine, which primarily acts by inhibiting DNA synthesis.
| Cell Line | Treatment | % of Cells in S Phase | Reference |
| A549 (NSCLC) | Control | 6.0% | |
| Pemetrexed | 32.5% | ||
| Calu-1 (NSCLC) | Control | 25.7% | |
| Pemetrexed | 38.4% | ||
| Calu-6 (NSCLC) | Control | 23.3% | |
| Pemetrexed | 39.8% | ||
| T24 (Bladder Cancer) | Pemetrexed | Significant Increase (P<0.05) | |
| J82 (Bladder Cancer) | Pemetrexed | Significant Increase (P<0.05) |
Combined administration of gemcitabine and pemetrexed caused significant cell cycle arrest in the G1 and S phases in pancreatic cancer cells. The sequence of administration also influenced the specific phase of cell cycle arrest.
Apoptosis Induction
The synergistic effect of the drug combination is also evident in the enhanced induction of apoptosis, or programmed cell death.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| NSCLC Cell Lines | Pemetrexed | 5-7% | |
| Gemcitabine | 8-12% | ||
| Combination | Significantly Increased | ||
| Bladder Cancer Cells | Pemetrexed | Significantly Higher than Control | |
| Combination | Significantly Increased |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., A549, Calu-1, Calu-6) are seeded in 24-well plates at a density of 5 x 10⁴ cells/well and allowed to attach for 24 hours.
-
Drug Treatment: Cells are treated with varying concentrations of pemetrexed (e.g., 0.21 nM to 212 µM for 24 hours) and gemcitabine (e.g., 0.33 nM to 33.3 µM for 1 hour). For combination studies, cells are treated sequentially, for instance, with pemetrexed for 24 hours, followed by a washout and then gemcitabine for 1 hour.
-
MTT Incubation: After drug exposure, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated.
-
Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell growth inhibition is expressed as a percentage of the absorbance relative to untreated control cultures.
Cell Cycle Analysis
-
Cell Seeding and Treatment: Cells are plated in 100-mm dishes (1 x 10⁶ cells) and allowed to attach for 24 hours. They are then treated with the drugs at their respective IC50 concentrations.
-
Cell Harvesting and Fixation: After treatment, cells are harvested, washed with PBS, and fixed in a solution containing propidium iodide, RNase, and a non-ionic detergent.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Apoptosis Analysis
-
Cell Treatment and Fixation: Cells are treated with the drugs at their IC50 concentrations. Following incubation, cells are washed with PBS and fixed in 4% buffered paraformaldehyde.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as bisbenzimide HCl (Hoechst stain).
-
Fluorescence Microscopy: The stained cells are examined under a fluorescence microscope. Apoptotic cells are identified by characteristic morphological changes, including chromatin condensation and nuclear fragmentation. The apoptotic index is calculated as the percentage of cells displaying these apoptotic features relative to the total number of cells counted.
Visualizing the Mechanisms and Workflows
To better illustrate the processes involved in validating the synergistic effect of pemetrexed and gemcitabine, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating pemetrexed and gemcitabine synergy.
Caption: Signaling pathways in pemetrexed and gemcitabine synergy.
Caption: Comparison of single agent vs. combined treatment effects.
References
A Comparative Guide: Pemetrexed with Cisplatin vs. Immunotherapy for Malignant Pleural Mesothelioma
For Researchers, Scientists, and Drug Development Professionals
The treatment landscape for unresectable malignant pleural mesothelioma (MPM) has undergone a significant evolution. For nearly two decades, the combination of the antifolate agent pemetrexed disodium with cisplatin was the established first-line standard of care. However, the emergence of dual checkpoint inhibitor immunotherapy has introduced a new paradigm. This guide provides an objective comparison of pemetrexed with cisplatin against the current alternative, nivolumab plus ipilimumab, supported by pivotal clinical trial data and detailed experimental protocols.
Comparative Efficacy and Safety
The landmark phase III trial by Vogelzang et al. established the efficacy of pemetrexed plus cisplatin over cisplatin alone.[1][2] More recently, the phase III CheckMate 743 trial demonstrated the superiority of nivolumab plus ipilimumab over the pemetrexed-cisplatin combination, leading to its approval as a new first-line standard of care.[3][4]
A summary of key performance indicators from these pivotal trials is presented below.
Table 1: Comparison of Efficacy Outcomes in Pivotal Phase III Trials
| Endpoint | Pemetrexed + Cisplatin (Vogelzang et al., 2003)[1] | Nivolumab + Ipilimumab (CheckMate 743) | Chemotherapy Control (CheckMate 743) |
| Median Overall Survival (OS) | 12.1 months | 18.1 months | 14.1 months |
| 2-Year OS Rate | Not Reported | 41% | 27% |
| 3-Year OS Rate | Not Reported | 23% | 15% |
| Median Progression-Free Survival (PFS) | 5.7 months | Not Reported | Not Reported |
| Objective Response Rate (ORR) | 41.3% | 40% | 44% |
| Median Duration of Response | Not Reported | 11.6 months | 6.7 months |
Table 2: Comparison of Key Grade 3-4 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Pemetrexed + Cisplatin (Vogelzang et al.)* | Nivolumab + Ipilimumab (CheckMate 743) | Chemotherapy Control (CheckMate 743) |
| Any Grade 3/4 TRAE | Data not directly comparable | 30% | 32% |
| Serious Grade 3/4 TRAEs | Data not directly comparable | 15% - 16% | 6% |
| Neutropenia | 23.2% (unsupplemented) / 9.4% (supplemented) | <1% | 18% |
| Nausea | 18.3% | 1% | 3% |
| Vomiting | 16.9% | 1% | 3% |
| Fatigue | 16.2% | 4% | 5% |
| Discontinuation due to TRAEs | Not Reported | 17% | 7% |
*Note: Toxicity data from the Vogelzang et al. trial are presented for cohorts with and without full vitamin B12 and folic acid supplementation, as this was implemented mid-trial and significantly reduced toxicities.
Experimental Protocols of Pivotal Trials
Understanding the methodologies of the key clinical trials is crucial for interpreting the data.
Vogelzang et al. (Pemetrexed + Cisplatin)
This multicenter, randomized, single-blind phase III study established the pemetrexed/cisplatin regimen.
-
Patient Population: 456 chemotherapy-naive patients with histologically confirmed, unresectable malignant pleural mesothelioma.
-
Randomization: Patients were randomized 1:1 to receive either pemetrexed plus cisplatin or cisplatin alone.
-
Treatment Arms:
-
Combination Arm (n=226): Pemetrexed 500 mg/m² followed by cisplatin 75 mg/m² administered intravenously on day 1 of a 21-day cycle.
-
Control Arm (n=222): Cisplatin 75 mg/m² IV on day 1 of a 21-day cycle.
-
-
Key Intervention: After 117 patients were enrolled, the protocol was amended to include mandatory folic acid and vitamin B12 supplementation to reduce hematologic toxicity.
-
Primary Endpoint: Overall Survival.
-
Secondary Endpoints: Time to progression and objective response rate.
CheckMate 743 (Nivolumab + Ipilimumab)
This phase III, randomized, open-label trial established the dual immunotherapy combination as a new standard of care.
-
Patient Population: 605 patients with previously untreated, histologically confirmed, unresectable MPM and an ECOG performance status of 0 or 1.
-
Randomization: Patients were randomized 1:1 and stratified by histology (epithelioid vs. non-epithelioid) and gender.
-
Treatment Arms:
-
Immunotherapy Arm (n=303): Nivolumab 3 mg/kg IV every 2 weeks plus ipilimumab 1 mg/kg IV every 6 weeks for up to 2 years.
-
Chemotherapy Arm (n=302): Pemetrexed 500 mg/m² plus either cisplatin 75 mg/m² or carboplatin AUC 5, administered IV every 3 weeks for up to six cycles.
-
-
Primary Endpoint: Overall Survival.
-
Secondary Endpoints: Objective response rate, disease control rate, and progression-free survival.
Mechanisms of Action and Signaling Pathways
The fundamental difference between these two treatment regimens lies in their mechanisms of action. Pemetrexed/cisplatin relies on cytotoxic chemotherapy, while nivolumab/ipilimumab harnesses the patient's own immune system.
Pemetrexed: Multi-Targeted Antifolate
Pemetrexed is a multi-targeted antifolate agent that disrupts the synthesis of nucleotide precursors for DNA and RNA. After transport into the cell and activation via polyglutamation, it inhibits three key enzymes in the folate pathway:
-
Thymidylate Synthase (TS): Blocks the synthesis of thymidine, a crucial component of DNA.
-
Dihydrofolate Reductase (DHFR): Prevents the regeneration of tetrahydrofolate, a key cofactor for nucleotide synthesis.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): Inhibits the de novo purine synthesis pathway.
The combined inhibition of these enzymes leads to a depletion of the building blocks for DNA and RNA, ultimately causing cell cycle arrest and apoptosis in rapidly dividing cancer cells. Cisplatin complements this action by forming platinum-DNA adducts, which cause DNA cross-linking, inhibit DNA synthesis and repair, and induce apoptosis.
Nivolumab + Ipilimumab: Dual Checkpoint Inhibition
This combination therapy targets two distinct inhibitory checkpoint pathways to unleash an anti-tumor immune response.
-
Ipilimumab (Anti-CTLA-4): Cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) is a key negative regulator of T-cell activation. It competes with the co-stimulatory molecule CD28 for binding to CD80/CD86 on antigen-presenting cells (APCs). Ipilimumab blocks CTLA-4, thereby promoting the initial activation and proliferation of T-cells.
-
Nivolumab (Anti-PD-1): Programmed cell death protein 1 (PD-1) is expressed on activated T-cells. When it binds to its ligands (PD-L1/PD-L2), which are often overexpressed on tumor cells, it delivers an inhibitory signal that suppresses T-cell cytotoxic activity. Nivolumab blocks the PD-1/PD-L1 interaction, restoring the ability of activated T-cells to recognize and kill cancer cells.
By blocking both CTLA-4 and PD-1, the combination therapy aims to enhance T-cell priming and activation (ipilimumab) and restore effector T-cell function within the tumor microenvironment (nivolumab), leading to a more robust and durable anti-tumor immune response.
References
- 1. Phase III Study of Pemetrexed in Combination With Cisplatin Versus Cisplatin Alone in Patients With Malignant Pleural Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase III study of pemetrexed in combination with cisplatin versus cisplatin alone in patients with malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bristol Myers Squibb - Opdivo (nivolumab) Plus Yervoy (ipilimumab) Demonstrates Durable Overall Survival at Three Years Compared to Chemotherapy in First-Line Unresectable Malignant Pleural Mesothelioma in Phase 3 CheckMate -743 Trial [news.bms.com]
- 4. First-line nivolumab plus ipilimumab versus chemotherapy in patients with unresectable malignant pleural mesothelioma: 3-year outcomes from CheckMate 743 - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Preclinical Comparison: Pemetrexed vs. Docetaxel in Non-Small Cell Lung Cancer Models
An objective analysis of the in vitro and in vivo preclinical performance of pemetrexed and docetaxel, two cornerstone chemotherapeutic agents in the treatment of non-small cell lung cancer (NSCLC), reveals distinct mechanisms of action and differential efficacy profiles. This guide synthesizes available preclinical data to provide researchers, scientists, and drug development professionals with a comprehensive comparative overview, supported by experimental data and detailed protocols.
Pemetrexed, a multi-targeted antifolate, and docetaxel, a taxane-based mitotic inhibitor, represent two distinct classes of cytotoxic agents. Their head-to-head comparison in preclinical NSCLC models provides valuable insights into their relative potency, mechanisms of action, and potential determinants of sensitivity and resistance.
In Vitro Cytotoxicity: A Comparative Analysis
The in vitro cytotoxic activity of pemetrexed and docetaxel has been evaluated in various NSCLC cell lines. A key study directly compared their effects on the A549 cell line and its docetaxel-resistant sublines, A549/D16 and A549/D32. The half-maximal inhibitory concentration (IC50) values from this research highlight the differential sensitivity of these cell lines to the two agents.
| Cell Line | Pemetrexed IC50 (nM) | Docetaxel IC50 (nM) | Resistance Fold (Docetaxel) |
| A549 (Parental) | 1304.7 ± 94.7 | 1.5 ± 0.2 | - |
| A549/D16 | 185.3 ± 17.2 | 163.7 ± 11.4 | 109.1 |
| A549/D32 | Not Reported | 430.1 ± 25.6 | 286.6 |
Table 1: Comparative IC50 values of pemetrexed and docetaxel in A549 parental and docetaxel-resistant NSCLC cell lines. Data extracted from a study by Chi et al., 2017.[1]
Interestingly, the docetaxel-resistant A549 sublines demonstrated increased sensitivity to pemetrexed compared to the parental cell line, suggesting a lack of cross-resistance and a potential therapeutic option for docetaxel-refractory tumors.[1]
Mechanisms of Action and Signaling Pathways
The distinct cytotoxic effects of pemetrexed and docetaxel stem from their fundamentally different mechanisms of action, which involve separate cellular processes and signaling pathways.
Pemetrexed: As a multi-targeted antifolate, pemetrexed primarily disrupts the de novo synthesis of purines and pyrimidines, essential precursors for DNA and RNA synthesis. Upon entry into the cell, pemetrexed is polyglutamated, a process that enhances its intracellular retention and inhibitory activity against three key enzymes in folate metabolism:
-
Thymidylate Synthase (TS): Catalyzes the conversion of dUMP to dTMP, a rate-limiting step in DNA synthesis.
-
Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, a crucial cofactor for TS.
-
Glycinamide Ribonucleotide Formyltransferase (GARFT): An enzyme involved in the de novo purine synthesis pathway.
Inhibition of these enzymes leads to depletion of the nucleotide pool, induction of S-phase cell cycle arrest, and ultimately, apoptosis.
Docetaxel: Docetaxel belongs to the taxane family of chemotherapeutic agents and exerts its cytotoxic effects by targeting the microtubule network within cells. Its mechanism involves:
-
Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization. This hyper-stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular functions, particularly mitosis.
-
Mitotic Arrest: The stabilized microtubules lead to the formation of abnormal microtubule bundles and asters, causing a prolonged blockage of cells in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade. Docetaxel has been shown to induce phosphorylation of the anti-apoptotic protein Bcl-2, thereby inactivating it and promoting programmed cell death.
In Vivo Antitumor Efficacy
While direct head-to-head in vivo comparisons in the same preclinical study are limited in the publicly available literature, individual studies have demonstrated the antitumor activity of both pemetrexed and docetaxel in NSCLC xenograft models. For instance, studies have shown that docetaxel administration can diminish tumor growth in H460 tumor xenograft models.[2] Similarly, pemetrexed has been evaluated in A549 xenograft models, where it has shown efficacy.[1] A study investigating docetaxel-resistant A549 cells in a xenograft model found that these tumors were sensitive to pemetrexed treatment in vivo, corroborating the in vitro findings.[1]
Experimental Protocols
To facilitate the replication and further investigation of the findings presented, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is adapted from a study evaluating the cytotoxicity of pemetrexed and docetaxel in A549 cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of pemetrexed and docetaxel on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H460)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pemetrexed and Docetaxel stock solutions
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of pemetrexed and docetaxel in complete culture medium. Remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the highest concentration of DMSO used for drug dilution) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Tumor Model
This is a general protocol for evaluating the antitumor efficacy of pemetrexed and docetaxel in a subcutaneous NSCLC xenograft model.
Objective: To assess the in vivo antitumor activity of pemetrexed and docetaxel by measuring tumor growth inhibition in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old
-
NSCLC cell line (e.g., A549, H460)
-
Matrigel (optional)
-
Pemetrexed and Docetaxel formulations for injection
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest NSCLC cells and resuspend them in sterile PBS, with or without Matrigel, at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer pemetrexed, docetaxel, or a vehicle control to the respective groups according to a predetermined dosing schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: Continue the treatment and monitoring until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the control group.
Summary and Conclusion
The preclinical data reveals that pemetrexed and docetaxel are effective cytotoxic agents against NSCLC models, albeit through distinct mechanisms. Pemetrexed's unique multi-targeted inhibition of folate metabolism presents a compelling profile, particularly in the context of potential docetaxel resistance. The observation that docetaxel-resistant cells exhibit heightened sensitivity to pemetrexed in vitro and in vivo underscores the importance of understanding these mechanistic differences for the strategic sequencing and combination of therapies in NSCLC. Further head-to-head preclinical studies, especially in a wider range of NSCLC subtypes and in in vivo models that more closely mimic the human tumor microenvironment, are warranted to refine our understanding of the comparative efficacy of these two important therapeutic agents.
References
Navigating Pemetrexed Sensitivity: A Comparative Guide to Novel Predictive Biomarkers
For researchers, scientists, and drug development professionals, the quest for reliable biomarkers to predict patient response to the chemotherapy agent pemetrexed is a critical step towards personalized oncology. This guide provides an objective comparison of established and novel biomarkers, summarizing their predictive performance with supporting experimental data and detailed methodologies.
Pemetrexed, a multi-targeted antifolate, is a cornerstone in the treatment of non-squamous non-small cell lung cancer (NSCLC) and mesothelioma. However, patient response varies significantly. Identifying predictive biomarkers is paramount to stratifying patients who are most likely to benefit from pemetrexed therapy, thereby optimizing treatment efficacy and minimizing unnecessary toxicity. This guide delves into the validation of several key biomarkers, including the well-established thymidylate synthase (TYMS) and emerging players such as Glutathione Peroxidase 3 (GPX3), Enhancer of Zeste Homolog 2 (EZH2), and markers related to the Hedgehog and ferroptosis signaling pathways.
Comparative Performance of Predictive Biomarkers
The predictive power of a biomarker is determined by its ability to accurately distinguish between responders and non-responders to a given therapy. The following tables summarize the quantitative performance of various biomarkers for predicting pemetrexed sensitivity, based on available experimental data.
| Biomarker | Method | Patient Cohort | Predictive Performance Metric | Value | Citation |
| Low TYMS Expression | RT-qPCR | Advanced NSCLC (n=62) | Response Rate (Low vs. High Expression) | 29% vs. 3% (p=0.025) | [1][2] |
| Average Time to Progression (Low vs. High Expression) | 56 months vs. 23 months (p=0.001) | [1][2] | |||
| Average Overall Survival (Low vs. High Expression) | 60 months vs. 25 months (p=0.002) | [1] | |||
| Meta-analysis (11 studies, n=798) | Advanced NSCLC | Odds Ratio (OR) for Response Rate (Low vs. High) | 2.96 (95% CI: 1.81-4.86) | ||
| Hazard Ratio (HR) for Progression-Free Survival (Low vs. High) | 0.50 (95% CI: 0.41-0.61) | ||||
| Hazard Ratio (HR) for Overall Survival (Low vs. High) | 0.41 (95% CI: 0.22-0.78) | ||||
| EZH2 & TPX2 Model | Immunohistochemistry | Resected NSCLC (Training cohort, n=63) | Sensitivity | 86.8% | |
| Specificity | 63.6% | ||||
| C-index | 0.86 | ||||
| Metastatic NSCLC (Validation cohort, n=23) | Sensitivity | 33.3% | |||
| Specificity | 82.4% | ||||
| C-index | 0.73 | ||||
| Serum Protein Panel (including GPX3) | DIA-PRM Mass Spectrometry | Advanced Lung Adenocarcinoma | Area Under the Curve (AUC) for 7 proteins | > 0.8 | |
| Trend for GPX3 | Upregulated in poor response group |
Signaling Pathways in Pemetrexed Resistance
Understanding the molecular mechanisms underlying pemetrexed resistance is crucial for identifying novel biomarkers and therapeutic targets. The Hedgehog and ferroptosis signaling pathways have recently emerged as key players in mediating resistance to pemetrexed.
Hedgehog Signaling Pathway
Activation of the Hedgehog (HH) signaling pathway has been shown to mediate pemetrexed resistance in NSCLC cells. Pemetrexed-resistant cells exhibit increased expression of HH signaling genes such as GLI1, GLI2, GLI3, PTCH1, and SHH. Inhibiting this pathway may offer a strategy to overcome resistance.
Ferroptosis Pathway
Ferroptosis is a form of iron-dependent programmed cell death characterized by lipid peroxidation. Emerging evidence suggests that cancer cells can develop resistance to chemotherapy, including pemetrexed, by evading ferroptosis. Key proteins in this pathway, such as Glutathione Peroxidase 4 (GPX4), are being investigated as potential biomarkers and therapeutic targets.
Experimental Protocols
Detailed and validated experimental protocols are essential for the reproducible assessment of biomarker expression. Below are methodologies for the key experiments cited in this guide.
Immunohistochemistry (IHC) for EZH2 in FFPE Lung Cancer Tissue
Objective: To detect the expression and localization of EZH2 protein in formalin-fixed, paraffin-embedded (FFPE) lung cancer tissue sections.
Materials:
-
FFPE lung cancer tissue sections (4-5 µm thick) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse monoclonal anti-EZH2 antibody (e.g., Clone NCL-L, Novocastra)
-
Biotinylated secondary antibody (e.g., Goat anti-mouse IgG)
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in antigen retrieval solution and heat in a water bath or pressure cooker (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking solution for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EZH2 antibody in blocking solution (e.g., 1:100 dilution).
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse with PBS (3 x 5 minutes).
-
-
Chromogenic Detection:
-
Incubate slides with DAB solution until the desired brown color intensity develops.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qPCR) for TYMS Gene Expression in FFPE Samples
Objective: To quantify the mRNA expression level of TYMS in FFPE tissue samples.
Materials:
-
FFPE tissue scrolls or sections
-
RNA extraction kit optimized for FFPE samples
-
DNase I
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for TYMS and a reference gene (e.g., ACTB, GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from FFPE samples using a commercial kit according to the manufacturer's instructions. This typically involves deparaffinization, proteinase K digestion, and nucleic acid purification.
-
-
DNase Treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control:
-
Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity using a bioanalyzer, if possible, although RNA from FFPE is often degraded.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and primers for TYMS and the reference gene.
-
Run the qPCR on a real-time PCR instrument using an optimized cycling protocol. An example of cycling conditions could be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative expression of TYMS using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Data-Independent Acquisition and Parallel Reaction Monitoring (DIA-PRM) Mass Spectrometry for Serum Biomarker Validation
Objective: To discover and validate potential protein biomarkers for pemetrexed sensitivity in serum samples.
Workflow Overview: This workflow involves an initial discovery phase using Data-Independent Acquisition (DIA) to comprehensively profile the proteome of serum samples from responder and non-responder patient groups. This is followed by a targeted validation phase using Parallel Reaction Monitoring (PRM) to accurately quantify a smaller set of candidate biomarkers identified in the discovery phase.
Experimental Workflow for DIA-PRM Analysis
Detailed Steps:
-
Sample Preparation:
-
Collect serum samples from patients before initiation of pemetrexed treatment.
-
Deplete high-abundance proteins (e.g., albumin, IgG) using affinity chromatography to enhance the detection of lower-abundance proteins.
-
Denature, reduce, and alkylate the proteins.
-
-
Protein Digestion:
-
Digest the proteins into peptides using trypsin.
-
-
DIA Mass Spectrometry (Discovery):
-
Analyze the peptide mixture using a high-resolution mass spectrometer operating in DIA mode.
-
In DIA, the mass spectrometer cycles through predefined m/z windows, fragmenting all precursor ions within each window.
-
-
Spectral Library Generation and DIA Data Analysis:
-
Generate a spectral library from data-dependent acquisition (DDA) runs of a pooled sample or a library generated from the DIA data itself.
-
Use specialized software (e.g., Spectronaut, Skyline) to analyze the DIA data against the spectral library to identify and quantify peptides and proteins.
-
-
Candidate Biomarker Selection:
-
Identify proteins that are differentially expressed between the responder and non-responder groups with statistical significance.
-
-
PRM Method Development (Targeted Validation):
-
Select a list of candidate protein biomarkers for validation.
-
For each protein, select unique proteotypic peptides for targeted analysis.
-
Optimize the mass spectrometer parameters for the targeted fragmentation of these peptides.
-
-
PRM Mass Spectrometry:
-
Analyze the individual patient serum digests using the developed PRM method. The mass spectrometer is programmed to specifically isolate and fragment the precursor ions of the target peptides.
-
-
PRM Data Analysis and Validation:
-
Use software like Skyline to analyze the PRM data, integrating the peak areas of the fragment ions to quantify the target peptides.
-
Perform statistical analysis to confirm the differential expression of the candidate biomarkers and evaluate their predictive performance (e.g., by calculating AUC values from ROC curves).
-
Conclusion
The validation of novel biomarkers for predicting pemetrexed sensitivity is a dynamic field of research. While TYMS remains a widely studied biomarker, emerging evidence points to the potential of novel markers such as EZH2 and those involved in the Hedgehog and ferroptosis pathways. The integration of advanced proteomic techniques like DIA-PRM mass spectrometry offers a powerful approach for the discovery and validation of new, more predictive biomarker panels. Rigorous validation of these biomarkers in large, prospective clinical trials is the next critical step to translate these findings into clinical practice and advance the paradigm of personalized medicine in lung cancer treatment.
References
Comparative Proteomics of Pemetrexed-Treated vs. Untreated Cancer Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the proteomic landscapes of cancer cells treated with the multi-targeted antifolate drug, pemetrexed, versus their untreated counterparts. This analysis, supported by experimental data from various studies, aims to elucidate the mechanisms of action of pemetrexed and to identify potential biomarkers for drug response and resistance.
Pemetrexed is a key chemotherapeutic agent for treating non-squamous non-small cell lung cancer (NSCLC) and mesothelioma.[1][2] Its primary mechanism of action involves the inhibition of several key enzymes in the folate metabolism pathway, namely thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT).[1][3] This disruption of folate metabolism leads to the inhibition of purine and pyrimidine synthesis, ultimately arresting DNA replication and inducing apoptosis in cancer cells.
This guide summarizes key quantitative proteomic data, details common experimental protocols, and visualizes the affected signaling pathways to provide a comprehensive resource for understanding the cellular response to pemetrexed.
Quantitative Proteomic Data Summary
Comparative proteomic studies have revealed significant alterations in the protein expression profiles of cancer cells upon pemetrexed treatment. These changes are often associated with the drug's mechanism of action, cellular stress responses, and the development of resistance. The following tables summarize findings from key studies on NSCLC and ovarian cancer cells.
Table 1: Differentially Expressed Proteins in Pemetrexed-Resistant NSCLC Cells (A549/PEM vs. A549)
| Number of Proteins Identified | Number of Differentially Expressed Proteins (DEPs) | Number of Upregulated DEPs | Number of Downregulated DEPs | Key Validated DEPs | Reference |
| >5000 | 567 | 286 | 281 | IGF2BP2, FOLR1 | [4] |
This table is based on a study utilizing iTRAQ and parallel reaction monitoring (PRM)-based LC-MS/MS to identify protein determinants of pemetrexed resistance in A549 NSCLC cells. The study identified a large number of differentially expressed proteins, with 14 being further validated.
Table 2: Proteins Associated with Pemetrexed Response in Platinum-Resistant Ovarian Cancer Patients
| Total Proteins Identified | Number of Significantly Different Proteins (Responders vs. Non-Responders) | Examples of Differentially Expressed Proteins | Reference |
| >1000 | 24 | ANXA1, HSP90B1, VIM |
This table summarizes findings from a discovery proteomics approach on tissue samples from ovarian cancer patients treated with pemetrexed. The study identified a panel of 24 proteins with significantly different levels in pre-treatment samples of patients who responded to the therapy versus non-responders.
Experimental Protocols
The following section outlines a typical workflow for the comparative proteomic analysis of pemetrexed-treated and untreated cancer cells.
Cell Culture and Pemetrexed Treatment
-
Cell Lines: Non-small cell lung cancer (e.g., A549, H1299, PC-9) or ovarian cancer cell lines are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Pemetrexed Treatment: Cells are treated with a predetermined concentration of pemetrexed (e.g., 1 µM) for a specific duration (e.g., 48 hours). A vehicle-treated (e.g., DMSO) control group of untreated cells is cultured in parallel.
Protein Extraction and Quantification
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading for subsequent steps.
Protein Digestion
-
Reduction and Alkylation: Disulfide bonds in the proteins are reduced using a reducing agent like dithiothreitol (DTT) and then alkylated with a reagent such as iodoacetamide (IAA) to prevent them from reforming.
-
Enzymatic Digestion: The proteins are digested into smaller peptides using a protease, most commonly trypsin, which cleaves proteins at specific amino acid residues (lysine and arginine).
Peptide Labeling (for iTRAQ or TMT)
-
Isobaric Labeling: For quantitative proteomics using methods like iTRAQ (isobaric tags for relative and absolute quantitation) or TMT (tandem mass tags), the peptide samples from the treated and untreated groups are labeled with different isobaric tags. These tags have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: The labeled (or unlabeled for label-free methods) peptide mixtures are separated using liquid chromatography (LC), typically reverse-phase LC, based on their hydrophobicity.
-
Mass Spectrometry Analysis: The separated peptides are then introduced into a mass spectrometer. The instrument first measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan). Selected peptides are then fragmented, and the m/z of the resulting fragment ions are measured (MS/MS or MS2 scan).
Data Analysis
-
Protein Identification: The MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the corresponding peptides and, by inference, the proteins.
-
Protein Quantification: For labeled methods, the intensities of the reporter ions in the MS/MS spectra are used to determine the relative abundance of the proteins in the treated versus untreated samples. For label-free methods, quantification is based on the precursor ion intensities or spectral counts.
-
Bioinformatics Analysis: Differentially expressed proteins are identified based on statistical analysis (e.g., t-test, ANOVA) of their fold changes and p-values. These proteins are then subjected to bioinformatics analysis to identify enriched biological pathways, molecular functions, and cellular components using tools like Gene Ontology (GO) and KEGG pathway analysis.
Visualizations
Experimental Workflow
Pemetrexed's Impact on Cellular Pathways
Pemetrexed's primary mechanism of inhibiting folate metabolism has downstream effects on numerous cellular processes, including DNA synthesis, cell cycle progression, and apoptosis. Proteomic studies have also implicated the PI3K/Akt/mTOR signaling pathway in the cellular response and resistance to pemetrexed.
References
- 1. Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Mass Spectrometry-Based Proteomics in Molecular Diagnostics: Discovery of Cancer Biomarkers Using Tissue Culture | Semantic Scholar [semanticscholar.org]
- 3. Association between gene expression profiles and clinical outcome of pemetrexed-based treatment in patients with advanced non-squamous non-small cell lung cancer: exploratory results from a phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of proteins related with pemetrexed resistance by iTRAQ and PRM-based comparative proteomic analysis and exploration of IGF2BP2 and FOLR1 functions in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Pemetrexed in Combination with Immunotherapy: A Comparative Guide to Clinical Trial Efficacy
The landscape of cancer treatment has been significantly reshaped by the advent of immunotherapy, particularly immune checkpoint inhibitors (ICIs). When combined with traditional chemotherapy agents like pemetrexed, these therapies have demonstrated remarkable improvements in patient outcomes for specific cancer types. This guide provides a detailed comparison of the efficacy of pemetrexed in combination with various immunotherapies as evidenced in pivotal clinical trials, with a focus on non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma (MPM). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the supporting data and experimental designs.
Comparative Efficacy of Pemetrexed and Immunotherapy Combinations
The following tables summarize the key efficacy data from major Phase III clinical trials that have established the role of pemetrexed and immunotherapy combinations as a standard of care.
Table 1: Efficacy in First-Line Metastatic Nonsquamous Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial (Immunotherapy) | Treatment Arm | Control Arm | Overall Survival (OS) - Median | Progression-Free Survival (PFS) - Median | Objective Response Rate (ORR) |
| KEYNOTE-189 (Pembrolizumab)[1][2][3] | Pembrolizumab + Pemetrexed + Platinum | Placebo + Pemetrexed + Platinum | 22.0 months | 9.0 months | 47.6% |
| (5-year OS rate: 19.4%)[1][2] | (5-year PFS rate: 7.5%) | ||||
| IMpower132 (Atezolizumab) | Atezolizumab + Pemetrexed + Platinum | Pemetrexed + Platinum | 17.5 months | 7.6 months | 47.7% |
| (HR: 0.86) | (HR: 0.60) |
HR = Hazard Ratio
Table 2: Efficacy in First-Line Unresectable Malignant Pleural Mesothelioma (MPM)
| Clinical Trial (Immunotherapy) | Treatment Arm | Control Arm | Overall Survival (OS) - Median | Progression-Free Survival (PFS) - Median | Objective Response Rate (ORR) |
| CheckMate 743 (Nivolumab + Ipilimumab) | Nivolumab + Ipilimumab | Pemetrexed + Platinum | 18.1 months | 6.8 months | 40% |
| (3-year OS rate: 23%) |
Key Clinical Trial Methodologies
A thorough understanding of the experimental protocols is crucial for interpreting the efficacy data. Below are the methodologies for the pivotal trials cited.
KEYNOTE-189 Protocol
-
Objective: To evaluate the efficacy and safety of pembrolizumab in combination with pemetrexed and platinum-based chemotherapy for the first-line treatment of metastatic nonsquamous NSCLC without EGFR or ALK alterations.
-
Study Design: A randomized, double-blind, placebo-controlled, Phase 3 trial.
-
Patient Population: 616 patients with previously untreated metastatic nonsquamous NSCLC, regardless of PD-L1 expression.
-
Treatment Arms:
-
Experimental Arm: Pembrolizumab (200 mg every 3 weeks for up to 35 cycles) + pemetrexed (500 mg/m²) + investigator's choice of cisplatin (75 mg/m²) or carboplatin (AUC 5) for four cycles, followed by maintenance therapy with pembrolizumab and pemetrexed.
-
Control Arm: Placebo + pemetrexed + platinum chemotherapy for four cycles, followed by maintenance with placebo and pemetrexed.
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
IMpower132 Protocol
-
Objective: To evaluate the efficacy and safety of atezolizumab in combination with pemetrexed and platinum-based chemotherapy in chemotherapy-naive patients with Stage IV non-squamous NSCLC.
-
Study Design: A randomized, open-label, Phase 3 trial.
-
Patient Population: Patients with Stage IV non-squamous NSCLC without prior chemotherapy and without EGFR or ALK driver mutations.
-
Treatment Arms:
-
Experimental Arm: Atezolizumab (1200 mg) + carboplatin or cisplatin + pemetrexed for four or six cycles, followed by maintenance therapy with atezolizumab and pemetrexed.
-
Control Arm: Carboplatin or cisplatin + pemetrexed for four or six cycles, followed by maintenance therapy with pemetrexed alone.
-
-
Co-Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
CheckMate 743 Protocol
-
Objective: To compare the efficacy of nivolumab plus ipilimumab versus standard-of-care chemotherapy (pemetrexed and cisplatin or carboplatin) in patients with previously untreated, unresectable malignant pleural mesothelioma.
-
Study Design: An open-label, multi-center, randomized, Phase 3 trial.
-
Patient Population: 605 patients with histologically confirmed, unresectable malignant pleural mesothelioma who had not received prior systemic therapy.
-
Treatment Arms:
-
Experimental Arm: Nivolumab (3 mg/kg every 2 weeks) + ipilimumab (1 mg/kg every 6 weeks).
-
Control Arm: Pemetrexed (500 mg/m²) + cisplatin (75 mg/m²) or carboplatin (AUC 5) every 3 weeks for up to six cycles.
-
-
Primary Endpoint: Overall Survival (OS).
Visualizing Mechanisms and Processes
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a standard clinical trial workflow.
Caption: Simplified PD-1/PD-L1 signaling pathway and points of therapeutic intervention.
Caption: Generalized workflow of a randomized controlled clinical trial.
References
Differential Response to Pemetrexed in Various Cancer Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of pemetrexed across different cancer subtypes, supported by experimental data. It delves into the molecular mechanisms underlying the observed differential responses and offers detailed experimental protocols for key assays used in this field of research.
Pemetrexed is a multi-targeted antifolate drug that has demonstrated significant clinical activity in a range of solid tumors, including non-small cell lung cancer (NSCLC) and malignant pleural mesothelioma.[1][2][3] However, its efficacy varies considerably among different cancer types and even within histological subtypes of the same cancer. This differential response is primarily attributed to variations in drug transport, metabolism, and the expression levels of its target enzymes.
Mechanisms of Differential Pemetrexed Efficacy
The sensitivity of cancer cells to pemetrexed is a complex interplay of several factors at the molecular level. The key determinants include:
-
Drug Uptake: Pemetrexed enters the cell primarily through the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT).[4] Folate receptor alpha (FRα) also mediates its transport via endocytosis.[5] Overexpression of FRα in some tumors, like certain types of lung adenocarcinoma, can lead to enhanced uptake and increased sensitivity to the drug.
-
Intracellular Metabolism: Once inside the cell, pemetrexed is converted to its active polyglutamated form by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamation is crucial for retaining the drug within the cell and for its potent inhibitory activity against target enzymes.
-
Target Enzyme Expression: The primary target of pemetrexed is thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines. It also inhibits dihydrofolate reductase (DHFR) and glycinamide ribonucleotide formyltransferase (GARFT), which are involved in purine synthesis. The expression level of TS is a major determinant of pemetrexed sensitivity. Tumors with high TS expression, such as squamous cell carcinoma of the lung, are generally less sensitive to pemetrexed. Conversely, non-squamous NSCLC, which typically has lower TS levels, shows a better response.
-
Drug Efflux: The ATP-binding cassette (ABC) transporters, particularly ABCC5, can actively pump pemetrexed out of the cell, leading to drug resistance. Increased expression of these efflux pumps has been observed in resistant cancer cell lines.
Comparative Efficacy of Pemetrexed Across Cancer Subtypes
The following tables summarize the in vitro cytotoxicity of pemetrexed (IC50 values) in various cancer cell lines and the differential expression of key molecular markers.
| Cancer Subtype | Cell Line | Pemetrexed IC50 (nM) | Reference |
| Malignant Pleural Mesothelioma | MSTO-211H | 31.8 | |
| MSTO-211H_R (Resistant) | 413.6 | ||
| TCC-MESO-2 | 32.3 | ||
| TCC-MESO-2_R (Resistant) | 869.2 | ||
| H2452 | 22 | ||
| REN | >10,000 | ||
| Non-Small Cell Lung Cancer | A549 | ~110 (from graph) | |
| A549/D16 (Docetaxel-Resistant) | More sensitive than parental | ||
| A549/D32 (Docetaxel-Resistant) | More sensitive than parental | ||
| PC9 | Not specified | ||
| Breast Cancer | MCF-7 (ABCC5 knockout) | 0.06 µg/mL (~140 nM) | |
| MCF-7 (ABCC5 over-expression) | 0.20 µg/mL (~468 nM) | ||
| Gastric Cancer | SNU-601 | 17 | |
| SNU-16 | 36 | ||
| SNU-1 | 36 | ||
| SNU-484 | Not specified | ||
| SNU-638 | Not specified | ||
| SNU-668 | Not specified | ||
| SNU-5 | 10,700 | ||
| SNU-620 | >50,000 |
| Biomarker | Cancer Subtype Comparison | Key Findings | Reference |
| Thymidylate Synthase (TS) | Lung Squamous Cell Carcinoma vs. Lung Adenocarcinoma | TS mRNA and protein levels are significantly higher in squamous cell carcinoma. | |
| Lung Adenosquamous Carcinoma | TS expression is high, similar to squamous cell carcinoma. | ||
| Lung Adenocarcinoma Subtypes | TS expression is higher in acinar and solid subtypes and lower in lepidic, papillary, and micropapillary subtypes. | ||
| Folate Receptor Alpha (FRα) | Lung Adenocarcinoma vs. Squamous Cell Carcinoma | FRα expression is higher in adenocarcinoma. | |
| Malignant Pleural Mesothelioma | FRα protein was not detected in several cell lines, suggesting its role in pemetrexed sensitivity may be limited in this cancer type. | ||
| Various Cancers | FRα is overexpressed in a range of tumors including ovarian, mesothelioma, lung, and colorectal cancer. | ||
| ABCC5 | Breast Cancer | ABCC5 expression is inversely correlated with pemetrexed sensitivity. |
Signaling Pathways and Experimental Workflows
Caption: Pemetrexed cellular uptake, activation, and mechanism of action.
Caption: Experimental workflow for assessing pemetrexed sensitivity.
Experimental Protocols
Cell Viability (MTT) Assay for Pemetrexed Cytotoxicity
This protocol is for determining the 50% inhibitory concentration (IC50) of pemetrexed in cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Pemetrexed stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of pemetrexed in complete medium. A typical concentration range would be from 0.01 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the various pemetrexed concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After 72 hours, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of cell viability for each pemetrexed concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the pemetrexed concentration and determine the IC50 value using non-linear regression analysis.
-
Immunohistochemistry (IHC) for Thymidylate Synthase (TS) Expression
This protocol outlines the general steps for detecting TS protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Thymidylate Synthase (TS)
-
HRP-conjugated secondary antibody
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
-
Peroxidase Blocking:
-
Incubate the slides with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
-
Blocking:
-
Incubate the slides with blocking buffer to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the slides with the primary anti-TS antibody at the recommended dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate the slides with the HRP-conjugated secondary antibody.
-
-
Signal Detection:
-
Apply the DAB substrate, which will produce a brown precipitate at the site of the antigen-antibody reaction.
-
-
Counterstaining:
-
Counterstain the slides with hematoxylin to visualize the cell nuclei.
-
-
Dehydration and Mounting:
-
Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. TS expression is typically evaluated based on the intensity and percentage of stained tumor cells, often using a scoring system like the H-score.
-
Real-Time Quantitative RT-PCR (qRT-PCR) for Folate Receptor Alpha (FRα) Gene Expression
This protocol describes the measurement of FRα (FOLR1) mRNA levels in cancer cells or tumor tissue.
Materials:
-
Cancer cells or tumor tissue
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
Reverse transcription kit for cDNA synthesis
-
qPCR primers for FOLR1 and a reference gene (e.g., GAPDH, ACTB)
-
SYBR Green or TaqMan qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Extract total RNA from the samples using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, FOLR1 primers, reference gene primers, and qPCR master mix.
-
A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for FOLR1 and the reference gene.
-
Calculate the relative expression of FOLR1 using the ΔΔCt method, normalizing to the reference gene and a control sample.
-
This guide provides a framework for investigating the differential response to pemetrexed in various cancer subtypes. The provided data and protocols can serve as a valuable resource for researchers and drug development professionals working to optimize cancer therapy and overcome drug resistance.
References
- 1. Pemetrexed - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Pemetrexed in the treatment of advanced non-small-cell lung cancer: a review of the clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Decitabine Sensitizes the Radioresistant Lung Adenocarcinoma to Pemetrexed Through Upregulation of Folate Receptor Alpha [frontiersin.org]
- 5. Folate Receptor Alpha—A Novel Approach to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pemetrexed Disodium: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Pemetrexed Disodium, an antineoplastic agent, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. As a cytotoxic drug, it is imperative to follow established guidelines for chemotherapy waste to mitigate risks of exposure and contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound and associated materials.
Immediate Safety Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Two pairs of chemotherapy-rated gloves.[1]
-
A disposable, impermeable gown.[2]
-
Safety goggles or a face shield.[2]
-
A respiratory mask, particularly when handling powders or creating aerosols.[3]
Work should be conducted in a designated area, such as a biological safety cabinet or a fume hood, to minimize exposure.[3]
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is contingent on its classification as either "trace" or "bulk" chemotherapy waste. The fundamental principle is the segregation of this waste from regular laboratory trash and other waste streams.
Waste Classification: Trace vs. Bulk
-
Trace Chemotherapy Waste : This category includes items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug. Examples include:
-
Empty vials, syringes, and IV bags.
-
Contaminated PPE (gloves, gowns, etc.).
-
Wipes, pads, and other materials used for cleaning up small spills or preparing the drug.
-
-
Bulk Chemotherapy Waste : This category is for waste that does not meet the "RCRA empty" criteria and is considered hazardous waste. Examples include:
-
Unused or partially used vials, syringes, or IV bags of this compound.
-
Grossly contaminated materials from a large spill.
-
Expired this compound.
-
Segregation and Containerization
Proper segregation and the use of designated containers are critical for safe disposal.
-
For Trace Waste :
-
Place all soft trace chemotherapy waste, such as gloves, gowns, and wipes, into a designated yellow chemotherapy waste bag.
-
Sharps contaminated with trace amounts of this compound (e.g., needles and syringes) must be placed in a yellow, puncture-proof sharps container labeled "Chemo Sharps" or "Cytotoxic Sharps."
-
Seal the yellow bags and containers when they are three-quarters full.
-
-
For Bulk Waste :
-
Collect all bulk this compound waste in a designated black hazardous waste container. These containers must be leak-proof and have a tight-fitting lid.
-
Label the container clearly as "Hazardous Waste," "Chemotherapy Waste," and with the name "this compound."
-
Unused portions of the drug in its original vial should be disposed of as bulk waste.
-
Storage and Pickup
-
Store sealed chemotherapy waste containers in a designated, secure area away from general traffic.
-
Do not mix chemotherapy waste with other types of waste, such as biohazardous or regular trash.
-
Arrange for pickup by a licensed hazardous waste disposal company. Follow your institution's specific procedures for scheduling waste collection.
Spill Management
In the event of a spill, immediate action is necessary:
-
Alert others in the area and restrict access.
-
Don appropriate PPE, including a respirator if the spill involves powder.
-
Use a chemotherapy spill kit to contain and clean up the spill.
-
For liquid spills, absorb the material with an absorbent pad. For powder spills, gently cover with damp absorbent material to avoid creating dust.
-
Clean the area with a detergent solution followed by a disinfectant.
-
All materials used for cleanup, including contaminated PPE, must be disposed of as bulk chemotherapy waste in a black hazardous waste container.
Quantitative Data and Experimental Protocols
| Parameter | Guideline | Source |
| Trace Waste Threshold | < 3% of original volume remaining | |
| Trace Waste Container Color | Yellow | |
| Bulk Waste Container Color | Black | |
| Final Disposal Method | Incineration (Trace), Hazardous Waste Facility (Bulk) |
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for this compound Waste Disposal.
Disclaimer: This information is intended as a guide and does not supersede institutional, local, state, or federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
